Product packaging for 6-Fluorochromane-2-carboxylic acid(Cat. No.:CAS No. 129050-20-0)

6-Fluorochromane-2-carboxylic acid

Cat. No.: B142021
CAS No.: 129050-20-0
M. Wt: 196.17 g/mol
InChI Key: ZNJANLXCXMVFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluorochromane-2-carboxylic acid is a high-value fluorinated building block extensively employed in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key intermediate in the synthesis of nebivolol, a β-blocker drug used as an antihypertensive agent . The core chromane scaffold, augmented with a fluorine substituent, is a privileged structure in drug discovery, contributing to enhanced biological activity and optimized pharmacokinetic properties . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create diverse compound libraries for biological screening. Recent scientific investigations have utilized this compound as a starting material for the development of novel antioxidant agents. Studies have synthesized chromane-oxadiazole-thiadiazole hybrid molecules to explore their efficacy in mitigating oxidative stress, which is linked to numerous diseases . The incorporation of the fluorine atom is a critical strategy in rational drug design, as it can influence the pKa of neighboring functionalities, increase lipophilicity, and improve metabolic stability, thereby making this intermediate highly relevant for ADME (Absorption, Distribution, Metabolism, and Excretion) optimization studies in early-stage research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO3 B142021 6-Fluorochromane-2-carboxylic acid CAS No. 129050-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209426
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-60-7, 129050-20-0
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99199-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorochromane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099199607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluorochromane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic acid (CAS: 99199-60-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromane-2-carboxylic acid is a fluorinated chroman derivative of significant interest in the pharmaceutical industry. Primarily, it serves as a crucial chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the manufacturing of Nebivolol, a third-generation beta-blocker used for the treatment of hypertension. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and explores its pivotal role in the development of cardiovascular drugs by examining the mechanism of action of its principal downstream product, Nebivolol.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a chromane ring system substituted with a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position. The presence of the chiral center at the C2 position means it can exist as (R) and (S) enantiomers, which are often crucial for the stereospecific synthesis of pharmaceuticals.

PropertyValueReference(s)
CAS Number 99199-60-7[1][2][3]
Molecular Formula C₁₀H₉FO₃[1][2][3]
Molecular Weight 196.18 g/mol [1][2][3]
Appearance White to almost white powder/crystal[1]
Melting Point 124.0 to 128.0 °C[1]
Purity >98.0% (GC)[1]
Synonyms 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the catalytic hydrogenation of its chromone precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This process reduces the ketone group and the double bond in the pyran ring to yield the saturated chromane structure.[4][5]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (starting material)

  • Palladium on activated carbon (5% Pd/C), wet (50% water content)

  • Glacial acetic acid (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Petroleum ether (for precipitation)

Equipment:

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Heating mantle

  • Standard laboratory glassware

Procedure: [4][5][6]

  • Charging the Reactor: In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C catalyst, and 500 mL of glacial acetic acid.

  • Inerting the Atmosphere: Seal the autoclave and purge it with nitrogen gas three times to remove any oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen and heat the mixture to 70-80°C with stirring.

  • Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when the pressure remains stable for over 30 minutes, indicating the cessation of hydrogen uptake. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure. Filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the glacial acetic acid.

  • Product Precipitation and Purification: Pour the concentrated residue into 30 mL of petroleum ether and heat to induce precipitation of a white crystalline solid.

  • Isolation and Drying: Filter the solid product, wash with a small amount of petroleum ether, and dry under vacuum to yield the final product, this compound.

This method has reported yields of approximately 88.4% with a purity of 99.8%.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation and Purification Start Start Charge_Reactants Charge Reactor: - 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid - Pd/C catalyst - Glacial Acetic Acid Start->Charge_Reactants Inert Inert with Nitrogen (3x) Charge_Reactants->Inert Pressurize Pressurize with H₂ to 2.0 MPa Inert->Pressurize Heat Heat to 70-80°C Pressurize->Heat Monitor Monitor Pressure / TLC Heat->Monitor Cooldown Cool Down and Depressurize Monitor->Cooldown Filter_Catalyst Filter to Remove Pd/C Cooldown->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Precipitate Precipitate with Petroleum Ether Concentrate->Precipitate Filter_Dry Filter and Dry Product Precipitate->Filter_Dry End End Product: This compound Filter_Dry->End

Caption: Workflow for the synthesis of this compound.

Role in Drug Development and Biological Significance

While there is limited information on the direct biological activity of this compound itself, its importance is underscored by its role as a key intermediate in the synthesis of Nebivolol.[2] The chromane moiety provided by this precursor is essential for Nebivolol's unique pharmacological profile.[2]

Nebivolol is a highly selective β1-adrenergic receptor antagonist.[7] Its mechanism of action is twofold:

  • β1-Adrenergic Receptor Blockade: It selectively blocks β1-receptors primarily in the heart, leading to a decrease in heart rate and myocardial contractility. This reduces the workload on the heart, contributing to its antihypertensive effects.[7]

  • Nitric Oxide (NO)-Mediated Vasodilation: Uniquely among beta-blockers, Nebivolol also stimulates endothelial Nitric Oxide Synthase (eNOS) through β3-adrenergic receptor agonism.[7][8] This leads to an increase in the production of nitric oxide, a potent vasodilator, which relaxes blood vessels and lowers peripheral vascular resistance.[7]

The fluorinated chromane structure derived from this compound is integral to this dual-action mechanism.

Signaling Pathway of Nebivolol

Nebivolol_Pathway cluster_beta1 β1 Adrenergic Receptor Pathway (Heart) cluster_beta3 β3 Adrenergic Receptor / NO Pathway (Endothelium) cluster_outcome Therapeutic Outcome Nebivolol_b1 Nebivolol beta1_receptor β1 Adrenergic Receptor Nebivolol_b1->beta1_receptor Antagonist heart_effects Decreased Heart Rate Decreased Contractility beta1_receptor->heart_effects Antihypertensive Antihypertensive Effect heart_effects->Antihypertensive Nebivolol_b3 Nebivolol beta3_receptor β3 Adrenergic Receptor Nebivolol_b3->beta3_receptor Agonist eNOS eNOS beta3_receptor->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Vasodilation->Antihypertensive

Caption: Dual mechanism of action of Nebivolol.

Conclusion

This compound is a fine chemical of high importance in medicinal chemistry and pharmaceutical manufacturing. Its primary value lies not in its own biological activity, but as a sophisticated, chiral starting material for the synthesis of life-saving drugs like Nebivolol. The stereocenter and the fluorinated chromane core it provides are essential for the desired therapeutic effects of the final API. The well-established and high-yielding synthesis makes it a reliable component in the pharmaceutical supply chain. Further research may explore the use of this versatile intermediate in the synthesis of other novel therapeutic agents.

References

An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 6-Fluorochromane-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations to elucidate key processes.

Molecular Structure and Properties

This compound is a fluorinated derivative of chromane-2-carboxylic acid. The presence of the fluorine atom at the 6-position of the chromane ring significantly influences its chemical properties and biological activity, making it a valuable building block in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₉FO₃[1][2]
Molecular Weight 196.18 g/mol [1][2]
CAS Number 99199-60-7[3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 124.0 to 128.0 °C
Boiling Point 358.0 ± 42.0 °C (Predicted)[2]
Density 1.364 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.05 ± 0.20 (Predicted)[2]
Solubility Soluble in ethanol (5 mg/mL)[2]
Molecular Structure Diagram

The molecular structure of this compound is depicted below. The diagram was generated using the DOT language and illustrates the connectivity of atoms within the molecule.

Figure 1: 2D structure of this compound.

Crystallographic Data

As of the latest search, a definitive crystal structure for this compound has not been publicly deposited. However, a closely related structure, 6-Fluoro-4-oxochroman-2-carboxylic acid, has been characterized by single-crystal X-ray diffraction.[5] The crystallographic data for this related compound is provided in Table 2 for comparative purposes. It is important to note that the presence of the oxo group at the 4-position will influence the bond lengths and angles compared to the target molecule.

Table 2: Crystal Data and Structure Refinement for 6-Fluoro-4-oxochroman-2-carboxylic acid [5]

ParameterValue
Empirical Formula C₁₀H₇FO₄
Formula Weight 210.16
Temperature 113 K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.3472(11) Åb = 12.748(3) Åc = 12.785(3) Å
Volume 871.5(3) ų
Z 4
Density (calculated) 1.602 Mg/m³

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the available spectroscopic data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.0m-Aromatic protons
4.5-4.8m-CH at position 2
2.7-3.0m-CH₂ at position 4
2.0-2.3m-CH₂ at position 3
¹³C NMR 170-175s-Carboxylic acid carbon
155-160d¹JCF ≈ 240C-F
145-150s-Aromatic C-O
115-125m-Aromatic carbons
70-75d-CH at position 2
25-30t-CH₂ at position 4
20-25t-CH₂ at position 3

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The provided data is a general representation based on typical values for similar structures.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

Ionization Modem/zInterpretation
ESI⁻195.0459[M-H]⁻
Infrared Spectroscopy

Table 5: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic acid
2850-3000MediumC-H stretchAlkane, Aromatic
1700-1725StrongC=O stretchCarboxylic acid
1600-1620MediumC=C stretchAromatic ring
1210-1320StrongC-O stretchCarboxylic acid, Ether
1000-1300StrongC-F stretchAryl fluoride

Experimental Protocols

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. A common and effective method involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]

Synthesis of this compound

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (10% Pd, wet)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and glacial acetic acid.

  • Add the wet 10% palladium on carbon catalyst to the mixture.

  • Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to the specified temperature (e.g., 60-70 °C) with stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge Autoclave with Starting Material, Solvent, and Catalyst B Seal and Purge with Nitrogen A->B C Pressurize with Hydrogen B->C D Heat and Stir C->D E Monitor Hydrogen Uptake D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Recrystallize Product H->I J J I->J Pure this compound

Figure 2: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Nebivolol, a beta-blocker used to treat high blood pressure. The chiral nature of this compound is pivotal, as the stereochemistry of the final drug product is critical for its therapeutic efficacy. The synthesis of specific enantiomers of Nebivolol often requires the use of enantiomerically pure (R)- or (S)-6-Fluorochromane-2-carboxylic acid.[6]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and applications of this compound. The presented data and protocols are intended to be a valuable resource for scientists and researchers in the field of drug discovery and development. While a complete crystallographic analysis of the title compound is not yet available, the information compiled herein offers a robust foundation for its use in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known as 6-fluoro-chroman-2-carboxylic acid, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure incorporating a fluorine atom and a carboxylic acid functional group makes it a valuable chiral building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on data relevant to researchers and drug development professionals. The compound is notably a key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.

Physicochemical Properties

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is typically an off-white solid at room temperature. The introduction of a fluorine atom at the 6-position of the chroman ring influences its electronic properties and can enhance metabolic stability, a desirable feature in drug candidates.

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.17 g/mol
Melting Point 124-129 °C
Boiling Point 358 °C (literature)
Flash Point 170 °C (literature)
Computed logP 1.6
Solubility Soluble in DMSO and Methanol

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 500Hz): δ 9.58 (s, 1H), 6.87-6.81 (m, 2H), 6.75-6.73 (m, 1H), 4.74-4.72 (m, 1H), 2.87-2.74 (m, 2H), 2.33-2.16 (m, 2H).

  • ¹³C NMR (δ, ppm): 175.8, 157.2 (d, ¹JC-F = 237.9), 148.9 (d, ⁴JC-F = 2.1), 122.3 (d, ³JC-F = 7.5), 117.8 (d, ³JC-F = 8.1), 115.4 (d, ²JC-F = 22.7), 114.5 (d, ²JC-F = 23.2), 73.2, 24.1, 23.5 (d, ⁴JC-F = 1.1).

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₉FO₃ [M]⁺: 196.0530, Found: 196.0531.

Synthesis and Experimental Protocols

Several synthetic routes to 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have been reported, often starting from 4-fluorophenol. The following is a representative multi-step synthesis.

Synthesis Workflow

G Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid A 4-Fluorophenol B 4-Fluorophenyl acetate A->B Acetic anhydride C 4-Fluoro-2-acetylphenol B->C Anhydrous AlCl3 (Fries Rearrangement) D 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid C->D Diethyloxalate (Acylation, Cyclization, Hydrolysis) E 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid D->E H2, 10% Pd/C, Acetic acid (Hydrogenation)

Caption: A multi-step synthetic pathway to the target compound.

Experimental Protocol: Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
  • Reaction Setup: In a suitable pressure reactor, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 10% Palladium on carbon (Pd/C) catalyst, and acetic acid.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas. Introduce hydrogen gas to the desired pressure. Heat the reaction mixture with stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude product can be further purified by recrystallization.

Reactivity and Stability

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a stable solid under normal laboratory conditions. The carboxylic acid group allows for standard derivatization reactions, such as esterification and amide bond formation. The aromatic ring can undergo electrophilic substitution, with the fluorine atom and the ether linkage directing the position of substitution.

Role in Drug Development: An Intermediate for Nebivolol

The primary application of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is as a key chiral intermediate in the synthesis of Nebivolol. Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties, used for the treatment of hypertension. The synthesis of Nebivolol requires the enantiomerically pure forms of 6-fluoro-chroman-2-carboxylic acid, which are then elaborated through a multi-step process to yield the final active pharmaceutical ingredient.

Logical Relationship in Nebivolol Synthesis

G Role as a Key Intermediate for Nebivolol A Racemic 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid B Resolution of Enantiomers A->B C (R)-enantiomer B->C D (S)-enantiomer B->D E Multi-step synthesis C->E D->E F Nebivolol E->F

Caption: The pivotal role of the enantiomers in Nebivolol synthesis.

Safety and Handling

Based on available safety data sheets, 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

General Handling Precautions
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Keep away from sources of ignition.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a well-characterized and synthetically valuable molecule. Its chemical properties, particularly its chirality and the presence of a fluorine atom, make it an important building block in pharmaceutical chemistry. The detailed understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective utilization in research and development, most notably in the continued production of the important cardiovascular drug, Nebivolol. Further research into the intrinsic biological activities of this compound and its derivatives could open new avenues for drug discovery.

An In-depth Technical Guide to the Physical Properties of (R)-6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-Fluorochroman-2-carboxylic acid is a crucial chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1] The stereochemistry of this molecule is vital for its biological activity, making a thorough understanding of its physical properties essential for process development, quality control, and formulation in drug manufacturing. This technical guide provides a comprehensive overview of the known physical properties of (R)-6-Fluorochroman-2-carboxylic acid, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.

Chemical Structure and Identification

  • IUPAC Name: (2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • Synonyms: (R)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

  • CAS Number: 129101-37-7

  • Molecular Formula: C₁₀H₉FO₃[2]

  • Molecular Weight: 196.18 g/mol [2]

Physical Properties

The physical properties of (R)-6-Fluorochroman-2-carboxylic acid are summarized in the table below. It is important to note that while many physical properties are identical for enantiomers, optical rotation is equal in magnitude but opposite in sign. Some reported data is for the racemic mixture, 6-Fluorochroman-2-carboxylic acid (CAS Number: 99199-60-7), and is indicated where applicable.

PropertyValueNotes
Melting Point 129.2-130.3 °CFor the racemic mixture.[2]
Boiling Point 358.0 ± 42.0 °C at 760 mmHgPredicted value for the racemic mixture.[2]
Density 1.364 ± 0.06 g/cm³Predicted value for the racemic mixture.
Solubility DMSO (Slightly), Methanol (Slightly)For the racemic mixture.[2]
pKa 3.05 ± 0.20Predicted value for the racemic mixture.[2]
Optical Rotation For (S)-enantiomer: +14.4 (c=1, DMF)The (R)-enantiomer would be expected to have a negative rotation of a similar magnitude.
Appearance White to Off-White SolidFor the racemic mixture.

Experimental Protocols

This section details the methodologies for determining the key physical properties of chiral carboxylic acids like (R)-6-Fluorochroman-2-carboxylic acid.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)[3]

Procedure:

  • A small amount of the crystalline (R)-6-Fluorochroman-2-carboxylic acid is placed on a clean, dry surface.[4]

  • The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[5]

  • The packed capillary tube is placed in the heating block of the melting point apparatus.[6]

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[3]

  • The temperature at which the last crystal melts is recorded as the end of the melting range.[3]

  • For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for purification, formulation, and reaction chemistry.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure:

  • A known mass (e.g., 1-5 mg) of (R)-6-Fluorochroman-2-carboxylic acid is weighed and placed into a series of test tubes.[7]

  • A known volume (e.g., 1 mL) of a specific solvent (e.g., water, methanol, DMSO, ethyl acetate) is added to each test tube.[7]

  • The test tubes are vigorously agitated using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) at a controlled temperature.[7]

  • The mixture is then allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

  • If the solid dissolves, the compound is classified as soluble in that solvent at that concentration. If solid remains, it is classified as slightly soluble or insoluble.[8]

  • For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a combination pH electrode[9]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)[9]

Procedure:

  • A known amount of (R)-6-Fluorochroman-2-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[9]

  • The initial pH of the solution is recorded.

  • The standardized strong base is added in small, precise increments from the burette.[9]

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.[9]

  • This process is continued until the pH of the solution has risen significantly, well past the expected equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.[9]

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules and is used to determine their enantiomeric purity and configuration.

Apparatus:

  • Polarimeter[10]

  • Polarimeter cell (of a known path length, e.g., 1 dm)[10]

  • Volumetric flask

  • Analytical balance

  • Sodium lamp (or other monochromatic light source)

Procedure:

  • A solution of (R)-6-Fluorochroman-2-carboxylic acid is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of a suitable solvent (e.g., dimethylformamide - DMF) in a volumetric flask.[11]

  • The polarimeter is calibrated using a blank (the pure solvent).[10]

  • The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.[10]

  • The filled cell is placed in the polarimeter, and the observed rotation (α) is measured.[11]

  • The specific rotation [α] is calculated using the following formula:[11] [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

  • The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should also be reported.

Application in Synthesis: The Nebivolol Pathway

(R)-6-Fluorochroman-2-carboxylic acid is a critical starting material for the synthesis of the (S,R,R,R)-enantiomer of Nebivolol. The following diagram illustrates a simplified workflow of this synthetic route.

Nebivolol_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediates cluster_coupling Coupling and Final Product R_FCCA (R)-6-Fluorochroman- 2-carboxylic acid Aldehyde (R)-6-Fluorochroman- 2-carbaldehyde R_FCCA->Aldehyde Reduction Epoxide (R,R)-6-Fluoro- 2-(oxiran-2-yl)chromane Aldehyde->Epoxide Epoxidation Nebivolol (S,R,R,R)-Nebivolol Epoxide->Nebivolol Coupling with (S)-2-amino-1-(6-fluoro- chroman-2-yl)ethanol

Caption: Simplified synthetic workflow from (R)-6-Fluorochroman-2-carboxylic acid to Nebivolol.

This logical diagram outlines the key transformations in the synthesis of one of the enantiomers of Nebivolol, highlighting the importance of the starting material's stereochemistry. The process typically involves the reduction of the carboxylic acid to an aldehyde, followed by epoxidation, and finally coupling with another chiral fragment to form the final drug molecule.[12][13][14][15][16]

Conclusion

The physical properties of (R)-6-Fluorochroman-2-carboxylic acid are fundamental to its application in pharmaceutical synthesis. Accurate determination of its melting point, solubility, pKa, and optical rotation is critical for ensuring the quality, purity, and desired stereochemical outcome of the final active pharmaceutical ingredient. The experimental protocols and synthetic context provided in this guide offer a valuable resource for researchers and professionals working with this important chiral intermediate.

References

Stereochemistry of Chiral 2-Substituted Chromanes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromane scaffold, a core component of numerous natural products and pharmacologically active compounds, presents a fascinating area of study in stereochemistry. The chirality at the C2 position, in particular, has been shown to be a critical determinant of biological activity, making the stereoselective synthesis and unambiguous stereochemical assignment of 2-substituted chromanes a paramount objective in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the stereochemistry of these vital chiral building blocks, encompassing their synthesis, stereochemical characterization, and the profound impact of stereoisomerism on their biological function.

Enantioselective Synthesis of Chiral 2-Substituted Chromanes

The development of efficient and highly stereoselective methods for the synthesis of chiral 2-substituted chromanes is crucial for accessing enantiomerically pure compounds for biological evaluation. Several key strategies have emerged as powerful tools in this endeavor.

Asymmetric Hydrogenation of Chromones and Chromenes

Asymmetric hydrogenation represents a highly efficient and atom-economical approach to establish the stereocenter at the C2 position. The reduction of a prochiral chromone or chromene substrate using a chiral catalyst can afford the corresponding chromane with high enantioselectivity.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-Chromenes

A representative procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted 4H-chromene is as follows:

  • In a nitrogen-filled glovebox, a solution of [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol) and a chiral phosphine ligand (e.g., (R)-DM-SegPhos, 0.0055 mmol) in a suitable solvent (e.g., THF, 1.0 mL) is stirred at room temperature for 30 minutes to pre-form the catalyst.

  • The 2-substituted 4H-chromene substrate (0.1 mmol) is added to the catalyst solution.

  • The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas (3x) and pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12 hours).

  • After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted chromane.

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Intramolecular Oxy-Michael Addition

The intramolecular oxy-Michael (or oxa-Michael) addition of a phenol to an α,β-unsaturated system is a powerful cyclization strategy for the construction of the chromane ring system. The use of chiral organocatalysts can induce high levels of enantioselectivity in this transformation.[1][2]

Experimental Protocol: Organocatalytic Intramolecular Oxy-Michael Addition

A general procedure for the organocatalytic intramolecular oxy-Michael addition to form a chiral 2-substituted chromane is as follows:

  • To a solution of the phenolic α,β-unsaturated ketone substrate (0.1 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at a specific temperature (e.g., -20 °C) is added a chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 0.01 mmol).

  • The reaction mixture is stirred at this temperature for the required duration (e.g., 24-72 hours), monitoring the progress by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired chiral 2-substituted chromane.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Other Notable Enantioselective Methods

Other significant strategies for the synthesis of chiral 2-substituted chromanes include:

  • Enantioselective Hydroallylation: Copper-catalyzed hydroallylation of 2H-chromenes provides access to 4-allyl substituted chromanes with high enantioselectivity.[3][4]

  • Mitsunobu Reaction: Intramolecular Mitsunobu reaction of a chiral diol can be employed to construct the chromane ring with inversion of configuration at the reacting center.[1]

  • Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic chromanes or their precursors can be used to isolate one enantiomer in high purity.[1]

Stereochemical Assignment of Chiral 2-Substituted Chromanes

The unambiguous determination of the absolute configuration of a newly synthesized chiral 2-substituted chromane is of utmost importance. A combination of chiroptical spectroscopy and computational methods is often employed for this purpose.

Chiroptical Spectroscopy

Specific Optical Rotation (SOR): The measurement of the specific optical rotation ([α]D) is a fundamental chiroptical property. Extensive studies have revealed a correlation between the sign of the SOR and the absolute configuration at C2, which is dependent on the nature of the substituent.[5][6][7]

  • 2-Aliphatic and 2-Carboxyl Chromanes: Generally, a positive SOR corresponds to P-helicity of the dihydropyran ring.[5][6][7]

  • 2-Aryl Chromanes: In contrast, a negative SOR is often associated with P-helicity.[5][6][7]

It is crucial to note that these are general trends, and exceptions can occur. Therefore, SOR data should be used in conjunction with other methods for confident stereochemical assignment.

Electronic Circular Dichroism (ECD): ECD spectroscopy provides more detailed structural information than SOR. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known absolute configuration is a powerful tool for stereochemical assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute and relative stereochemistry of a chiral molecule. The ability to obtain suitable crystals is, however, a significant limitation of this technique.

Quantitative Data on Chiral 2-Substituted Chromanes

The following tables summarize representative quantitative data for the enantioselective synthesis of various chiral 2-substituted chromanes, providing a comparative overview of different synthetic methodologies.

EntrySubstrateCatalyst/MethodYield (%)ee (%)Ref.
12-Phenyl-4H-chromene[Rh((R)-DM-SegPhos)(COD)]BF4, H2 (50 atm)9899
22-(4-Chlorophenyl)-4H-chromene[Rh((R)-DM-SegPhos)(COD)]BF4, H2 (50 atm)9798
32-Methyl-4H-chromene[Rh((R)-DM-SegPhos)(COD)]BF4, H2 (50 atm)9596
4(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneCinchona-thiourea organocatalyst9598
5(E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-oneCinchona-thiourea organocatalyst9297
62H-ChromeneCuCl/(R,R)-Ph-BPE, Allyl phosphate9199[3]
76-Bromo-2H-chromeneCuCl/(R,R)-Ph-BPE, Allyl phosphate8598[3]
EntryCompoundSpecific Rotation ([α]D)Ref.
1(S)-2-Methylchromane+55.2 (c 1.0, CHCl3)[1]
2(R)-2-Methylchromane-54.8 (c 1.0, CHCl3)[1]
3(S)-6-Fluorochroman-2-carboxylic acid+38.5 (c 1.0, MeOH)[1]
4(R)-6-Fluorochroman-2-carboxylic acid-38.2 (c 1.0, MeOH)[1]
5(S)-2-Phenylchromane+21.5 (c 1.0, CHCl3)[1]
6(R)-2-Phenylchromane-21.2 (c 1.0, CHCl3)[1]

Biological Significance: The Case of Nebivolol

The profound influence of stereochemistry on biological activity is vividly illustrated by the antihypertensive drug Nebivolol. Nebivolol is administered as a racemic mixture of the (SRRR)- and (RSSS)-enantiomers.[8][9] The two enantiomers exhibit remarkably different pharmacological profiles.

  • d-Nebivolol ((SRRR)-Nebivolol): This enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the primary therapeutic effect of lowering blood pressure.[8][9][10]

  • l-Nebivolol ((RSSS)-Nebivolol): This enantiomer has much lower affinity for the β1-adrenergic receptor but contributes to the overall therapeutic profile through its vasodilatory effects, which are mediated by the potentiation of the nitric oxide (NO) pathway.[9][11]

This stereochemical differentiation in receptor binding and subsequent signaling underscores the critical importance of controlling stereochemistry in drug design and development.

Signaling Pathway of Nebivolol Stereoisomers

The differential effects of the Nebivolol enantiomers on the β1-adrenergic receptor signaling pathway can be visualized as follows:

Nebivolol_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE_EPI Norepinephrine/ Epinephrine Beta1_AR β1-Adrenergic Receptor NE_EPI->Beta1_AR Agonist d_Neb d-Nebivolol (SRRR) d_Neb->Beta1_AR Antagonist l_Neb l-Nebivolol (RSSS) NO_Synthase eNOS l_Neb->NO_Synthase Potentiates G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Heart Rate & Contractility Ca_influx->Contraction NO Nitric Oxide NO_Synthase->NO Produces Vasodilation Vasodilation NO->Vasodilation

Differential signaling of Nebivolol stereoisomers.

Conclusion

The stereochemistry of chiral 2-substituted chromanes is a field of immense importance, with profound implications for the design and development of novel therapeutic agents. The ability to synthesize these molecules in an enantiomerically pure form and to confidently assign their absolute configuration is essential for elucidating their structure-activity relationships. As demonstrated by the case of Nebivolol, the individual stereoisomers of a chiral drug can possess distinct and complementary pharmacological activities. A thorough understanding of the principles and techniques outlined in this guide will empower researchers to navigate the complexities of chromane stereochemistry and unlock the full therapeutic potential of this privileged scaffold.

References

The Pivotal Role of 6-Fluorochromane-2-carboxylic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromane-2-carboxylic acid, a fluorinated heterocyclic compound, has emerged as a critical pharmaceutical intermediate, most notably in the synthesis of the third-generation beta-blocker, Nebivolol. Its unique structural features, including the chromane backbone and the fluorine substituent, impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse applications of this compound. It details experimental protocols for its preparation and its conversion into key pharmaceuticals, outlines analytical methods for quality control, and visualizes the relevant biological signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Introduction

The landscape of modern medicine is intrinsically linked to the development of complex synthetic molecules that can effectively and safely modulate biological pathways. Central to this endeavor is the availability of versatile and high-purity chemical intermediates. This compound (CAS No: 99199-60-7) has distinguished itself as a cornerstone building block in the pharmaceutical industry. Its primary significance lies in its role as a key precursor to Nebivolol, a beta-blocker with vasodilatory properties used in the management of hypertension.[1] The incorporation of the 6-fluorochromane moiety is crucial for the selective beta-1 adrenergic receptor antagonism and the nitric oxide-mediated vasodilation that characterize Nebivolol's dual mechanism of action.[1] Beyond its application in cardiovascular drug synthesis, this intermediate also holds potential in the development of other therapeutic agents, such as aldose reductase inhibitors like Fidarestat and Sorbinil.[2][3] This guide will elucidate the technical details of its synthesis, properties, and applications, providing a valuable resource for the scientific community.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring the quality and purity of the final products. The following tables summarize key quantitative data for the compound and a common synthetic precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉FO₃[4]
Molecular Weight 196.18 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 140-150 °C[6]
Purity >99%[1]
CAS Number 99199-60-7[1]

Table 2: Key Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[7]
Catalyst Palladium on Carbon (Pd/C)[7]
Solvent Glacial Acetic Acid[7]
Reaction Temperature 70-80 °C[7]
Hydrogen Pressure 2.0 MPa[7]
Typical Yield 88-90%[5]
Purity of Product >99.8%[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful chemical synthesis. This section provides methodologies for the synthesis of this compound and its subsequent conversion into notable pharmaceutical compounds.

Synthesis of this compound

This protocol describes the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5][7]

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Glacial Acetic Acid

  • Hydrogen Gas

  • Nitrogen Gas

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 10% Pd/C catalyst in glacial acetic acid.

  • Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere.

  • Introduce hydrogen gas into the reactor and pressurize to 2.0 MPa.

  • Heat the reaction mixture to 70-80 °C with continuous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • The resulting crude product can be further purified by recrystallization to yield this compound as a white to off-white solid.

Synthesis of Nebivolol Intermediate

This protocol outlines the initial steps in the synthesis of Nebivolol from this compound, focusing on the formation of the corresponding aldehyde, a key intermediate.[8][9]

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

  • Reducing agent (e.g., Vitride)

  • Toluene

  • Reaction vessel with reflux condenser

  • Extraction and purification equipment

Procedure:

  • Esterification: Dissolve this compound in methanol and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC). After cooling, neutralize the acid and extract the methyl ester with a suitable organic solvent. Purify the ester by distillation or chromatography.[8]

  • Reduction to Aldehyde: Dissolve the purified methyl 6-fluorochromane-2-carboxylate in an anhydrous solvent such as toluene. Cool the solution to a low temperature (e.g., -70 °C). Slowly add a solution of a suitable reducing agent, such as Vitride, while maintaining the low temperature. After the reaction is complete, quench the reaction with methanol followed by dilute hydrochloric acid. Extract the resulting 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde and purify.[8]

Chiral Resolution of this compound Enantiomers

The synthesis of specific enantiomers of drugs like Nebivolol requires optically pure starting materials. This can be achieved through the resolution of the racemic this compound.[2][10]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Suitable solvent (e.g., ethanol)

  • Filtration apparatus

Procedure:

  • Dissolve the racemic this compound in a suitable solvent.

  • Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to the solution.

  • Allow the diastereomeric salts to form and crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

  • Collect the precipitated diastereomeric salt by filtration.

  • Treat the isolated salt with an acid to liberate the optically pure enantiomer of this compound.

  • The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the signaling pathway of Nebivolol and a typical experimental workflow for the synthesis and quality control of this compound.

Signaling Pathway of Nebivolol

Nebivolol exhibits a dual mechanism of action, which is depicted in the following signaling pathway. It acts as a selective antagonist of beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. Concurrently, it functions as an agonist of beta-3 adrenergic receptors in the endothelium, stimulating the production of nitric oxide (NO), which leads to vasodilation and a further reduction in blood pressure.

Caption: Dual signaling pathway of Nebivolol.

Experimental Workflow: Synthesis and Quality Control

The following workflow diagram illustrates the key stages in the synthesis and quality control of this compound, ensuring a high-purity product suitable for pharmaceutical applications.

Synthesis_QC_Workflow start Starting Material: 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid synthesis Catalytic Hydrogenation (Pd/C, H₂, Acetic Acid) start->synthesis workup Work-up: Filtration & Solvent Removal synthesis->workup crude Crude Product: This compound workup->crude purification Purification: Recrystallization crude->purification pure Pure Product purification->pure qc Quality Control pure->qc qc->purification Fail hplc HPLC Analysis (Purity Assay) qc->hplc Pass nmr NMR Spectroscopy (Structural Confirmation) qc->nmr Pass ms Mass Spectrometry (Molecular Weight) qc->ms Pass final Final Product: High-Purity this compound hplc->final nmr->final ms->final

Caption: Synthesis and Quality Control Workflow.

Conclusion

This compound stands as a testament to the enabling power of specialized intermediates in pharmaceutical development. Its efficient synthesis, coupled with its crucial role in the production of high-value therapeutics like Nebivolol, underscores its importance in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area, ultimately contributing to the creation of novel and improved therapies for a range of diseases. The continued exploration of the synthetic utility of this compound is a promising avenue for future drug discovery efforts.

References

6-Fluorochromane-2-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Fluorochromane-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its rigid chromane scaffold, combined with the electronic properties imparted by the fluorine atom and the reactive handle of the carboxylic acid, makes it a valuable intermediate for constructing complex molecular architectures.[2] Notably, it is a key intermediate in the synthesis of Nebivolol, a selective beta-1 adrenergic receptor antagonist used for the treatment of hypertension.[3] The optically pure enantiomers of this compound are pivotal chiral building blocks for creating stereospecific pharmaceuticals.[4][5] This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and data to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[3][6] Its key properties are summarized in the table below. The presence of the fluorine atom can enhance metabolic stability and binding affinity in derivative drug candidates.

PropertyValueReference
CAS Number 99199-60-7[1][3][6]
Molecular Formula C₁₀H₉FO₃[3][7]
Molecular Weight 196.18 g/mol [6][7]
Appearance White to Almost white powder/crystal[3][8]
Melting Point 124.0 to 128.0 °C[8]
¹H NMR (400 MHz, CDCl₃) δ = 8.61 (bs, 1H), 6.76-7.01 (m, 3H), 4.78 (t, 1H), 2.85-2.82 (t, 2H), 2.37-2.14 (m, 2H)[7]
¹³C NMR (100 MHz, CDCl₃) δ = 175.2, 158.4, 156.0, 149.0, 122.4-122.3, 117.9-117.8, 115.5-115.2, 73.2, 24.1-23.5[7]
Mass Spec (ESI) m/z 196.18 (M)[7]
Purity Often >99%[3]

Synthesis of this compound

The most common and efficient route for synthesizing racemic this compound is through the catalytic hydrogenation of its chromone precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][7] This method reliably produces high yields and purity.[1][7]

G cluster_start Starting Material cluster_process Reaction Conditions cluster_product Product A 6-Fluoro-4-oxo-4H-1-benzopyran- 2-carboxylic acid B Catalyst: Palladium on Carbon (Pd/C) Solvent: Glacial Acetic Acid Reagent: Hydrogen Gas (H₂) Pressure: 2.0 MPa Temperature: 70-80°C A->B Hydrogenation C This compound B->C Reduction

Caption: Synthesis workflow via catalytic hydrogenation.

Alternative synthetic routes starting from p-fluorophenol have also been reported.[9][10] Another approach avoids the use of a Pd/C catalyst by starting with 2,4-dibromobutyric acid alkyl ester, which undergoes a three-step reaction sequence to yield the final product.[11]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from its chromone precursor.[1][7]

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 eq)

  • Palladium on carbon (5% Pd/C, 50% wet)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Petroleum Ether

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (e.g., 30 g, 0.144 mol), wet palladium on carbon (e.g., 5 g), and glacial acetic acid (e.g., 500 mL).[7]

  • Seal the autoclave and purge the system with nitrogen gas three times to ensure an inert atmosphere.[1][7]

  • Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[1][7]

  • Heat the reactor to 70-80°C while stirring.[1][7] Maintain the hydrogen pressure at 2.0 MPa; replenish if it drops during the reaction.[7]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or by observing the stabilization of hydrogen pressure.[1][7] The reaction is typically complete when the pressure remains constant for over 30 minutes.[7]

  • After completion, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Filter the reaction mixture to recover the Pd/C catalyst.[1][7]

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[1][7]

  • To the concentrated residue, add petroleum ether (e.g., 30 mL) and heat to precipitate the product as a white crystalline solid.[7]

  • Filter the solid, wash with fresh petroleum ether, and dry under vacuum to yield the final product.

Quantitative Data:

Parameter Value Reference
Starting Material 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid [1][7]
Catalyst 5% Palladium on Carbon [1][7]
Solvent Glacial Acetic Acid [1][7]
Temperature 70-80 °C [1][7]
H₂ Pressure 2.0 MPa (15-20 kg) [1][7]
Reaction Time 30-35 hours (lab scale example) [7]
Reported Yield 88-90% [1][7]

| Reported Purity | 99.8% |[1][7] |

Protocol 2: Conversion to Derivatives (Amide Formation Example)

The carboxylic acid moiety is a versatile functional group for derivatization. A common transformation is the formation of an acid chloride, which can then be coupled with an amine to form an amide bond.[12][13]

G A 6-Fluorochromane- 2-carboxylic acid C 6-Fluorochromane- 2-carbonyl chloride A->C Acid Chloride Formation B Oxalyl Chloride (COCl)₂ Solvent: CH₂Cl₂ Catalyst: DMF (trace) B->A E Amide Derivative C->E Amide Coupling D Primary or Secondary Amine (R₂NH) Base (e.g., Triethylamine) D->C

Caption: General workflow for amide synthesis.

Materials:

  • This compound (1 eq)

  • Oxalyl chloride (1.3 eq)[12]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Amine (e.g., Pyrrolidine, 1.1 eq)

  • Triethylamine (optional, as base)

Procedure:

  • Dissolve this compound in anhydrous CH₂Cl₂ under a nitrogen atmosphere.[12]

  • Add oxalyl chloride dropwise via syringe, followed by a catalytic amount (1-2 drops) of DMF.[12] Gas evolution (CO₂, CO, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the appearance of the methyl ester.

  • Concentrate the reaction mixture by rotary evaporation to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.[12]

  • Re-dissolve the crude acid chloride in fresh anhydrous CH₂Cl₂.

  • In a separate flask, dissolve the desired amine and a base (if needed) in CH₂Cl₂.

  • Cool the amine solution to 0°C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Perform an aqueous workup, typically washing with dilute acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting amide by column chromatography or recrystallization.

Chiral Resolution

For applications requiring stereospecificity, such as the synthesis of Nebivolol, the racemic mixture of this compound must be resolved into its (R) and (S) enantiomers.[2][3]

  • Chemical Resolution: This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, followed by fractional crystallization.[9]

  • Enzymatic Resolution: A greener alternative involves the use of esterases.[4] In this method, the racemic methyl ester of the acid (methyl 6-fluoro-chroman-2-carboxylate) is subjected to hydrolysis by specific enzymes. For example, one esterase (EstS) can selectively hydrolyze the methyl ester to produce (S)-6-fluorochromane-2-carboxylic acid with an enantiomeric excess (ee) >99%, while another (EstR) can produce the (R)-enantiomer with a 95-96% ee.[4] This enzymatic process can achieve a total mole yield of 93.5% over multiple batches.[4]

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate for cardiovascular drugs, most notably Nebivolol.[2][3] The chromane structure is a privileged scaffold in medicinal chemistry, and the fluorine substituent can modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[3] Its derivatives are explored for various therapeutic targets beyond cardiovascular diseases.

G cluster_start Core Building Block cluster_derivatives Key Intermediates cluster_final Final API A (R)- and (S)-6-Fluorochromane- 2-carboxylic acid B Chiral Epoxides A->B Multi-step Synthesis C Chiral Alcohols A->C Reduction D Nebivolol (Cardiovascular Drug) B->D C->B

Caption: Role in the synthesis of Nebivolol.

Conclusion

This compound is a high-value building block with significant applications in organic synthesis and pharmaceutical development. Its robust synthesis from readily available precursors and the versatility of its carboxylic acid group allow for the creation of a diverse range of complex molecules. The availability of both chemical and enzymatic resolution methods provides access to enantiomerically pure forms, which are essential for modern drug discovery. The detailed protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their work.

References

The Advent and Evolution of Fluorinated Chromanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of fluorinated chromane compounds, providing researchers and drug development professionals with a comprehensive resource on this burgeoning class of molecules.

Introduction: A Tale of Two Scaffolds

The chromane scaffold, a privileged heterocyclic system found in numerous natural products and biologically active molecules, has long been a focal point in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities. The strategic incorporation of fluorine, an element with unique physicochemical properties, into the chromane framework has opened new avenues in drug design. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile, often leading to enhanced therapeutic efficacy. While the broader history of organofluorine chemistry dates back to the 19th century, the specific exploration of fluorinated chromanes is a more recent endeavor, driven by the quest for novel therapeutics with improved properties. Although a definitive seminal report on the very first synthesis of a fluorinated chromane is not readily apparent in historical reviews, the development of synthetic methodologies for both chromanes and fluorinated aromatics in the mid-20th century laid the groundwork for their eventual convergence.

This technical guide provides a comprehensive overview of the discovery and history of fluorinated chromane compounds, detailing their synthesis, biological activities as antiviral and anticancer agents, and the underlying mechanisms of action.

Key Therapeutic Applications and Mechanisms of Action

Fluorinated chromane derivatives have emerged as promising candidates in two primary therapeutic areas: antiviral and anticancer applications.

Antiviral Activity: Combating Influenza and Other Viruses

A significant body of research has focused on the antiviral properties of fluorinated chroman

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 6-Fluorochromane-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. The methods outlined below focus on enzymatic resolution and chemical synthesis followed by classical resolution, offering pathways to both (S)- and (R)-enantiomers, which are crucial for the development of various therapeutic agents.

Method 1: Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate

This method offers a green and efficient alternative to traditional chemical resolution, providing high enantiomeric excess (ee) and yields. The protocol is based on the use of two distinct esterases, EstS and EstR, for the sequential resolution of the corresponding (S)- and (R)-acids.

Overview of the Enzymatic Resolution Pathway

The enzymatic resolution process begins with the synthesis of racemic methyl 6-fluoro-chroman-2-carboxylate, which is then subjected to hydrolysis by specific esterases. EstS selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. Conversely, EstR preferentially hydrolyzes the (R)-ester. This sequential process allows for the efficient separation of both enantiomers.

Enzymatic_Resolution_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution Start Racemic 6-Fluorochromane- 2-carboxylic acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification RacemicEster Racemic Methyl 6-Fluoro-chroman- 2-carboxylate (MFCC) Esterification->RacemicEster BiphasicSystem Aqueous-Toluene Biphasic System RacemicEster->BiphasicSystem EstS Immobilized EstS BiphasicSystem->EstS Batch 1 EstR Immobilized EstR BiphasicSystem->EstR Batch 2 (after removal of S-Acid) SAcid (S)-6-Fluorochromane- 2-carboxylic acid EstS->SAcid Hydrolysis REster Unreacted (R)-Ester EstS->REster RAcid (R)-6-Fluorochromane- 2-carboxylic acid EstR->RAcid Hydrolysis SEster Unreacted (S)-Ester EstR->SEster PurificationS PurificationS SAcid->PurificationS Purification PurificationR PurificationR RAcid->PurificationR Purification FinalS FinalS PurificationS->FinalS Pure (S)-Enantiomer FinalR FinalR PurificationR->FinalR Pure (R)-Enantiomer

Caption: Workflow for the sequential enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.

Quantitative Data for Enzymatic Resolution

The following table summarizes the performance of the esterases EstS and EstR in the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[1]

EnzymeTarget ProductSubstrate Concentration (mM)Enantiomeric Excess (ee)YieldReaction Time (h)
EstS (S)-6-Fluorochromane-2-carboxylic acid229.396.9%93.5% (total mole yield for both enantiomers over 10 batches)40 (for 10 batches)
EstR (R)-6-Fluorochromane-2-carboxylic acid224.199.1%93.5% (total mole yield for both enantiomers over 10 batches)40 (for 10 batches)
Experimental Protocol: Sequential Biphasic Batch Resolution[1]

This protocol describes the sequential resolution using immobilized whole cells expressing EstS and EstR.

1. Preparation of Immobilized Cells: a. Cultivate E. coli cells expressing EstS and EstR separately. b. Harvest the cells by centrifugation. c. Immobilize the cells using a suitable method (e.g., entrapment in calcium alginate).

2. Reaction Setup for (S)-Acid Production (Batch 1): a. Prepare a biphasic system in a reaction vessel consisting of an aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., toluene). b. Add the substrate, racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), to the organic phase. c. Introduce the immobilized EstS cells into the aqueous phase. d. Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by analyzing the ee of the product and the conversion of the substrate.

3. Work-up and (S)-Acid Isolation: a. Once the desired conversion is reached, stop the reaction and separate the aqueous and organic phases. b. The aqueous phase contains the sodium salt of (S)-6-Fluorochromane-2-carboxylic acid. c. Acidify the aqueous phase with a suitable acid (e.g., HCl) to precipitate the (S)-acid. d. Isolate the (S)-acid by filtration, wash with water, and dry. e. The organic phase, containing the unreacted (R)-ester, is retained for the next step.

4. Reaction Setup for (R)-Acid Production (Batch 2): a. To the retained organic phase from the previous step, add a fresh aqueous phase. b. Introduce the immobilized EstR cells into the new aqueous phase. c. Stir the mixture under the same conditions as the first batch.

5. Work-up and (R)-Acid Isolation: a. Follow the same work-up procedure as for the (S)-acid to isolate the (R)-6-Fluorochromane-2-carboxylic acid from the aqueous phase. b. For subsequent batches, the organic phase can be reused, and fresh substrate can be supplemented as needed.

Method 2: Chemical Synthesis and Resolution

This section details a common chemical route for the synthesis of racemic this compound, followed by a classical chemical resolution to separate the enantiomers.

Part A: Synthesis of Racemic this compound

The racemic acid is typically synthesized via the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2][3]

Chemical_Synthesis StartingMaterial 6-Fluoro-4-oxo-4H-1- benzopyran-2-carboxylic acid Reaction Catalytic Hydrogenation StartingMaterial->Reaction Conditions H2 (2.0 MPa) Pd/C (5%) Glacial Acetic Acid 70-80 °C Reaction->Conditions Product Racemic 6-Fluorochromane- 2-carboxylic acid Reaction->Product Purification Filtration & Crystallization Product->Purification FinalProduct Pure Racemic Acid Purification->FinalProduct Chemical_Resolution RacemicAcid Racemic 6-Fluorochromane- 2-carboxylic acid SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ResolvingAgent Chiral Amine (e.g., (R)-(+)-α-methylbenzylamine) ResolvingAgent->SaltFormation FractionalCrystallization Fractional Crystallization SaltFormation->FractionalCrystallization Diastereomer1 Less Soluble Diastereomer (e.g., (R)-acid-(R)-amine salt) FractionalCrystallization->Diastereomer1 Crystals Diastereomer2 More Soluble Diastereomer (in mother liquor) FractionalCrystallization->Diastereomer2 Mother Liquor Acidification1 Acidification Diastereomer1->Acidification1 Acidification2 Acidification Diastereomer2->Acidification2 Enantiomer1 Optically Pure (R)-Acid Acidification1->Enantiomer1 Enantiomer2 Optically Pure (S)-Acid (from mother liquor after processing) Acidification2->Enantiomer2

References

Application Notes and Protocols for the Chiral Resolution of (R)- and (S)-6-fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral resolution of racemic 6-fluorochroman-2-carboxylic acid into its individual (R)- and (S)-enantiomers. Optically pure forms of this compound are crucial chiral building blocks in the pharmaceutical industry, notably as key intermediates in the synthesis of cardiovascular drugs like Nebivolol.[1][2] This document outlines two effective methods for resolution: a classical approach using diastereomeric salt crystallization and a modern enzymatic resolution technique.

Overview of Chiral Resolution Methods

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] For 6-fluorochroman-2-carboxylic acid, two primary methods have been successfully employed:

  • Classical Chemical Resolution: This method involves the reaction of the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. The desired enantiomer is then recovered by decomposing the salt.[3][4]

  • Enzymatic Resolution: This highly selective method utilizes enzymes to catalyze the transformation of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer or the product. A notable enzymatic method for this compound has been developed using specific esterases.[5][6]

Classical Chemical Resolution using Chiral Amines

This protocol details the resolution of racemic 6-fluorochroman-2-carboxylic acid via the formation of diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[4]

Data Presentation
Parameter(R)-6-fluorochroman-2-carboxylic acid(S)-6-fluorochroman-2-carboxylic acid
Resolving Agent(R)-(+)-α-methylbenzylamine(S)-(-)-α-methylbenzylamine
Specific Rotation
([α]D^27)+15.2° (c 1.0, DMF)[7]

Note: Detailed quantitative data such as yield and enantiomeric excess for the classical resolution were not fully available in the provided search results. The success of this method is highly dependent on the precise crystallization conditions.

Experimental Protocol

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • (R)-(+)-α-methylbenzylamine (for isolation of the (R)-acid) or (S)-(-)-α-methylbenzylamine (for isolation of the (S)-acid)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 6-fluorochroman-2-carboxylic acid in a minimal amount of hot methanol.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent ((R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) in methanol.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

    • The collected solid is the diastereomeric salt enriched in one enantiomer. The mother liquor will be enriched in the other diastereomer.

  • Recrystallization (Optional):

    • To improve diastereomeric purity, the collected salt can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the mixture to pH 1-2 with 1 M HCl. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

    • Extract the liberated 6-fluorochroman-2-carboxylic acid with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched product.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.[7]

Workflow Diagram

G racemic_acid Racemic 6-fluorochroman- 2-carboxylic acid salt_formation Salt Formation (Methanol) racemic_acid->salt_formation chiral_amine Chiral Resolving Agent ((R)- or (S)-α-methylbenzylamine) chiral_amine->salt_formation diastereomeric_salts Diastereomeric Salts (in solution) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in other diastereomer) crystallization->mother_liquor acidification Acidification (HCl) less_soluble_salt->acidification enantiomer Enantiomerically Pure (R)- or (S)-acid acidification->enantiomer amine_salt Chiral Amine Hydrochloride acidification->amine_salt

Caption: Classical resolution of 6-fluorochroman-2-carboxylic acid.

Sequential Enzymatic Resolution

This protocol describes a highly efficient enzymatic resolution of racemic methyl 6-fluorochroman-2-carboxylate (MFCC) using two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[5] This method allows for the sequential production of both (S)- and (R)-6-fluorochroman-2-carboxylic acids (FCCAs) with high enantiomeric excess and yield.[5]

Data Presentation
Parameter(S)-FCCA Production(R)-FCCA Production
EnzymeEsterase S (EstS)Esterase R (EstR)
SubstrateRacemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)
Enantiomeric Excess (ee)>99% (initial) / 96.9% (10 batches)[5]95-96% (initial) / 99.1% (10 batches)[5]
Concentration (10 batches)229.3 mM[5]224.1 mM[5]
Total Mole Yield (10 batches)\multicolumn{2}{c}{93.5%[5]}
Reaction SystemAqueous–toluene biphasic system[5]Aqueous–toluene biphasic system[5]
Experimental Protocol

Materials:

  • Racemic methyl 6-fluorochroman-2-carboxylate (MFCC) - Note: The carboxylic acid must first be esterified, e.g., using methanol and a catalytic amount of sulfuric acid.[8]

  • Immobilized whole cells of E. coli expressing EstS and EstR.

  • Toluene

  • Aqueous buffer solution (e.g., phosphate buffer)

  • Bioreactor or reaction vessel with agitation

  • Phase separator

Procedure:

Part 1: Synthesis of (S)-6-fluorochroman-2-carboxylic acid

  • Reaction Setup:

    • Prepare a biphasic system in the bioreactor consisting of an organic phase (toluene containing racemic MFCC) and an aqueous buffer phase.

    • Add the immobilized E. coli cells expressing EstS to the reactor.

  • Enzymatic Hydrolysis:

    • Maintain the reaction at the optimal temperature and pH for EstS activity with constant agitation to ensure proper mixing of the two phases.

    • EstS will selectively hydrolyze the (S)-methyl ester to (S)-6-fluorochroman-2-carboxylic acid, which will predominantly partition into the aqueous phase as its carboxylate salt. The unreacted (R)-MFCC will remain in the toluene phase.

  • Product Recovery:

    • After the desired conversion is reached (monitored by HPLC), stop the agitation and allow the phases to separate.

    • Remove the aqueous phase containing the (S)-FCCA.

    • Acidify the aqueous phase to pH 1-2 with HCl to precipitate the (S)-acid.

    • Collect the product by filtration or extraction.

Part 2: Synthesis of (R)-6-fluorochroman-2-carboxylic acid

  • Sequential Batch Setup:

    • The organic phase from the previous step, now enriched with (R)-MFCC, is retained in the reactor.

    • Replace the removed aqueous phase with a fresh buffer solution.

    • Add the immobilized E. coli cells expressing EstR to the reactor.

  • Enzymatic Hydrolysis:

    • Resume agitation and maintain optimal conditions for EstR. This enzyme will hydrolyze the remaining (R)-MFCC to (R)-6-fluorochroman-2-carboxylic acid, which will move into the new aqueous phase.

  • Product Recovery:

    • Once the reaction is complete, separate the aqueous phase.

    • Isolate the (R)-FCCA using the same acidification and extraction/filtration procedure as for the (S)-enantiomer.

  • Process Continuation:

    • The organic phase can be replenished with fresh racemic MFCC and the sequential resolution process can be repeated for multiple batches to achieve high productivity.[5]

Workflow Diagram

G cluster_0 Batch 1: (S)-FCCA Production cluster_1 Batch 2: (R)-FCCA Production start Racemic MFCC in Toluene add_ests Add Aqueous Buffer & Immobilized EstS Cells start->add_ests reaction1 Selective Hydrolysis of (S)-MFCC add_ests->reaction1 separation1 Phase Separation reaction1->separation1 aqueous1 Aqueous Phase: (S)-FCCA separation1->aqueous1 organic1 Organic Phase: Enriched (R)-MFCC separation1->organic1 recover_s Recover (S)-FCCA aqueous1->recover_s add_estr Add Fresh Aqueous Buffer & Immobilized EstR Cells organic1->add_estr Retain & Reuse reaction2 Hydrolysis of (R)-MFCC add_estr->reaction2 separation2 Phase Separation reaction2->separation2 aqueous2 Aqueous Phase: (R)-FCCA separation2->aqueous2 organic2 Organic Phase: Depleted MFCC separation2->organic2 recover_r Recover (R)-FCCA aqueous2->recover_r organic2->start Replenish with Racemic MFCC

Caption: Sequential enzymatic resolution of MFCC.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel based on specific laboratory conditions and available equipment. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Enzymatic Resolution of 6-Fluoro-Chroman-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids are valuable chiral building blocks in the pharmaceutical industry, notably in the synthesis of various drug candidates. Traditional chemical resolution methods for these compounds often suffer from low yields, complex procedures, and significant environmental impact. This document provides detailed application notes and protocols for a highly efficient and environmentally benign enzymatic kinetic resolution of racemic 6-fluoro-chroman-2-carboxylic acid esters.

This method utilizes two distinct esterases, EstS and EstR, derived from the thermophilic bacterium Geobacillus thermocatenulatus, in a sequential biphasic system to produce both the (S) and (R) enantiomers of 6-fluoro-chroman-2-carboxylic acid (FCCA) with high enantiomeric excess and overall yield.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the sequential enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).

Table 1: Performance of Esterases in the Kinetic Resolution of Racemic MFCC [1]

EnzymeEnantiomer ProducedEnantiomeric Excess (ee)
EstS(S)-FCCA>99%
EstR(R)-FCCA95-96%

Table 2: Results of Sequential Biphasic Batch Resolution over Ten Batches [1]

EnantiomerFinal ConcentrationEnantiomeric Excess (ee)Total Mole Yield
(S)-FCCA229.3 mM96.9%93.5%
(R)-FCCA224.1 mM99.1%

Experimental Protocols

Protocol 1: Synthesis of Racemic Methyl 6-Fluoro-Chroman-2-Carboxylate (MFCC)

This protocol describes the esterification of racemic 6-fluoro-chroman-2-carboxylic acid to produce the methyl ester substrate required for enzymatic resolution.

Materials:

  • Racemic 6-fluoro-chroman-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round Bottom Flask (RBF)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve racemic 6-fluoro-chroman-2-carboxylic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add dichloromethane and deionized water.

  • Separate the organic layer and wash it sequentially with deionized water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic methyl 6-fluoro-chroman-2-carboxylate.

Protocol 2: Cultivation and Immobilization of Geobacillus thermocatenulatus Cells

This protocol outlines the cultivation of G. thermocatenulatus and the subsequent immobilization of the cells for use in the enzymatic resolution.

Materials:

  • Geobacillus thermocatenulatus strain expressing EstS or EstR

  • Appropriate growth medium

  • Shaker incubator

  • Centrifuge

  • Sodium alginate solution (2% w/v)

  • Calcium chloride (CaCl₂) solution (0.2 M)

  • Sterile syringe

Procedure:

  • Cultivate the G. thermocatenulatus strain in the appropriate growth medium at its optimal temperature (typically 55-65°C) in a shaker incubator until the desired cell density is reached.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a sterile saline solution and resuspend to form a dense cell slurry.

  • Mix the cell slurry with a 2% (w/v) sodium alginate solution in a 1:9 ratio (cells to alginate).

  • Extrude the mixture dropwise through a syringe into a gently stirring 0.2 M calcium chloride solution.

  • Allow the resulting beads to harden in the CaCl₂ solution for at least 30 minutes.

  • Collect the immobilized cell beads by filtration and wash with a sterile buffer to remove excess calcium chloride and un-entrapped cells.

  • The immobilized cells are now ready for use in the enzymatic resolution.

Protocol 3: Sequential Enzymatic Resolution of Racemic MFCC

This protocol details the sequential biphasic batch resolution process to obtain both (S)- and (R)-FCCA.

Materials:

  • Immobilized G. thermocatenulatus cells expressing EstS

  • Immobilized G. thermocatenulatus cells expressing EstR

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Toluene

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0)

  • Stirred-tank reactor or shaker flask

  • pH meter and controller (optional, but recommended)

Procedure:

  • Set up a biphasic system in a reactor containing a toluene phase with the desired concentration of racemic MFCC and an aqueous buffer phase.

  • Step 1: Production of (S)-FCCA:

    • Add the immobilized G. thermocatenulatus cells expressing EstS to the reactor.

    • Stir the mixture at the optimal temperature for EstS activity.

    • Monitor the reaction progress by chiral HPLC analysis of the aqueous phase for the formation of (S)-FCCA.

    • Once the reaction reaches approximately 50% conversion, stop the reaction.

    • Separate the aqueous phase containing the (S)-FCCA.

  • Step 2: Production of (R)-FCCA:

    • To the remaining organic phase (now enriched with (R)-MFCC), add a fresh aqueous buffer phase.

    • Add the immobilized G. thermocatenulatus cells expressing EstR to the reactor.

    • Stir the mixture at the optimal temperature for EstR activity.

    • Monitor the reaction progress by chiral HPLC analysis of the aqueous phase for the formation of (R)-FCCA.

    • Once the hydrolysis of the remaining (R)-MFCC is complete, separate the aqueous phase containing the (R)-FCCA.

  • For subsequent batches, the organic phase can be retained, and fresh racemic MFCC can be supplemented.

Protocol 4: Downstream Processing and Purification

This protocol describes the isolation and purification of the enantiomerically pure FCCA from the aqueous phase.

Materials:

  • Aqueous phase containing (S)- or (R)-FCCA

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the aqueous phase from the enzymatic reaction to a separatory funnel.

  • Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl to protonate the carboxylate.

  • Extract the resulting 6-fluoro-chroman-2-carboxylic acid into ethyl acetate. Repeat the extraction two to three times to ensure complete recovery.

  • Combine the organic extracts and wash with a small amount of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude enantiomerically enriched FCCA.

  • Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Protocol 5: Chiral HPLC Analysis

This protocol provides a general method for the analysis of the enantiomeric excess of 6-fluoro-chroman-2-carboxylic acid and its methyl ester. Method optimization may be required.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based such as Chiralcel® OD-H or Chiralpak® AD)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 0.1%) to improve peak shape. A typical starting ratio would be 90:10 (hexane:IPA).

  • Sample Preparation: Dissolve a small amount of the sample (either the ester from the organic phase or the acid from the purified product) in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H or similar polysaccharide-based chiral column.

    • Mobile Phase: n-Hexane:Isopropanol:TFA (e.g., 90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

Enzymatic_Resolution_Workflow cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Resolution cluster_purification Downstream Processing rac_acid Racemic 6-Fluoro-Chroman- 2-Carboxylic Acid esterification Esterification (MeOH, H₂SO₄) rac_acid->esterification rac_mfcc Racemic Methyl 6-Fluoro-Chroman- 2-Carboxylate (MFCC) esterification->rac_mfcc biphasic_system Aqueous-Toluene Biphasic System rac_mfcc->biphasic_system estS Immobilized EstS biphasic_system->estS Batch 1 s_fcca (S)-FCCA (in aqueous phase) estS->s_fcca r_mfcc (R)-MFCC enriched (in organic phase) estS->r_mfcc estR Immobilized EstR r_fcca (R)-FCCA (in aqueous phase) estR->r_fcca acidification_s Acidification & Extraction s_fcca->acidification_s r_mfcc->estR Batch 2 acidification_r Acidification & Extraction r_fcca->acidification_r pure_s_fcca Pure (S)-FCCA acidification_s->pure_s_fcca pure_r_fcca Pure (R)-FCCA acidification_r->pure_r_fcca

Caption: Overall workflow for the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acids.

Sequential_Batch_Process start Start: Reactor with Organic Phase (Racemic MFCC) + Aqueous Phase add_estS Add Immobilized EstS start->add_estS reaction1 Reaction 1: (S)-MFCC -> (S)-FCCA add_estS->reaction1 separate1 Separate Aqueous Phase (contains (S)-FCCA) reaction1->separate1 add_buffer_estR Add Fresh Aqueous Phase + Immobilized EstR separate1->add_buffer_estR reaction2 Reaction 2: (R)-MFCC -> (R)-FCCA add_buffer_estR->reaction2 separate2 Separate Aqueous Phase (contains (R)-FCCA) reaction2->separate2 supplement Supplement Organic Phase with Racemic MFCC separate2->supplement end Repeat Cycle supplement->end end->add_estS Next Cycle

Caption: Logic of the sequential biphasic batch resolution process.

References

Application Notes and Protocols for the Synthesis of Nebivolol Intermediate 3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties, primarily used in the treatment of hypertension.[1][2] Its complex stereochemistry, featuring four chiral centers, makes its synthesis a significant challenge.[1][2] A crucial step in many synthetic routes to Nebivolol is the preparation of the key intermediate, (±)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde, also referred to as 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.[3][4] This document provides detailed protocols for the synthesis of this intermediate, focusing on a common pathway involving the reduction of a methyl ester precursor. The methodologies and data presented are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overall Synthesis Pathway

The synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula 1) is typically achieved through a two-step process starting from 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. The carboxylic acid is first esterified to produce the corresponding methyl ester, which is then selectively reduced to the target aldehyde.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Carboxylic_Acid 6-fluoro-3,4-dihydro-2H- chromene-2-carboxylic acid Methyl_Ester Methyl 6-fluoro-3,4-dihydro-2H- chromene-2-carboxylate (Formula 3) Carboxylic_Acid->Methyl_Ester  Methanol, Sulfuric Acid   Aldehyde 6-fluoro-3,4-dihydro-2H- chromene-2-carbaldehyde (Formula 1) Methyl_Ester->Aldehyde  Vitride, -78°C  

Figure 1: General synthesis scheme for Nebivolol intermediate 3.

Experimental Protocols

Protocol 1: Esterification of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

This protocol details the conversion of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid to its methyl ester (Formula 3).

Materials:

  • 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Methylene dichloride (MDC)

  • Purified water

  • Sodium bicarbonate solution

  • 1 L Round Bottom Flask (RBF)

Procedure:

  • Prepare a solution of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (100 g, 0.510 moles) in methanol (500 ml) in a 1 L RBF at room temperature (25-30°C).[3]

  • Slowly add sulfuric acid (19.8 g) to the solution.[3]

  • Stir the reaction mass at room temperature for 3-5 hours.[3]

  • After the reaction is complete, distill off the methanol under vacuum at 40-45°C.[3]

  • To the resulting mixture, add MDC (500 ml) and purified water (500 ml).

  • Separate the organic layer and wash it sequentially with purified water (500 ml) and sodium bicarbonate solution (500 ml).[3]

  • Perform a final wash of the organic layer with purified water (500 ml).[3]

  • The resulting product is methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate, which can be isolated as an oil.[3] A typical yield is around 98% with an HPLC purity of approximately 99.97%.[3]

Protocol 2: Reduction of Methyl Ester to Aldehyde

This section describes the reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate to 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula 1) using Vitride (sodium bis(2-methoxyethoxy)aluminum dihydride) solution. Several variations using different alcohol modifiers are presented.

General Workflow for Reduction:

Reduction_Workflow A Prepare solution of Methyl Ester in MDC under Nitrogen B Cool reaction mass to -78°C A->B D Slowly add Vitride solution to reaction mass over 3-4 hrs at -73 to -78°C B->D C Prepare Vitride-Alcohol solution in a separate flask C->D E Stir for 0.5 hrs at -73 to -78°C D->E F Quench with 15% aq. HCl E->F G Add water and separate organic layer F->G H Wash aqueous layer with MDC G->H I Wash final organic layer with water H->I J Dry over Sodium Sulphate I->J K Obtain final product (Formula 1) in solution J->K

Figure 2: Experimental workflow for the reduction of the methyl ester.

Materials:

  • Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

  • Methylene dichloride (MDC)

  • Toluene

  • Vitride solution (70% in toluene)

  • Modifier: n-Butanol, Isopropanol (IPA), or Ethanol

  • 15% aqueous Hydrochloric acid (HCl) solution

  • Purified water

  • Sodium sulfate (Na₂SO₄)

Procedure Variations:

2a: Using Vitride with n-Butanol Modifier [3]

  • Prepare a solution of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (15 g, 0.0714 moles) in MDC (150 ml) under a nitrogen atmosphere and cool to -78°C.[3]

  • In a separate flask, add toluene (30 ml) to a 61.81% Vitride solution in toluene (35.28 g) under nitrogen and cool to 0-5°C.[3]

  • Slowly add n-butanol (4.55 ml) to the Vitride solution at 0-5°C.[3]

  • Add this Vitride-n-butanol solution to the reaction mass over 3-4 hours, maintaining the temperature at -73 to -78°C.[3]

  • Stir the reaction for 0.5 hours, then add an additional 8.28 ml of n-butanol at -73 to -78°C.[3]

  • Quench the reaction by adding 40 ml of 15% aqueous HCl solution, followed by 75 ml of water.[3]

  • Separate the organic layer at room temperature and wash the aqueous layer with MDC (75 ml).[3]

  • Combine the organic layers, wash with purified water (115 ml), and dry over sodium sulfate (6 g) to yield the final product in solution.[3]

2b: Using Vitride with Isopropanol (IPA) Modifier [3]

  • Prepare a solution of the methyl ester (50 g, 0.238 moles) in MDC (500 ml) under nitrogen and cool to -78°C.[3]

  • In another flask, add toluene (100 ml) to a 70% Vitride solution (86.7 g) under nitrogen and cool to 0-5°C.[3]

  • Slowly add IPA (12.63 ml) to the Vitride solution at 0-5°C.[3]

  • Add the Vitride-IPA solution to the reaction mass over 3-4 hours at -73 to -78°C.[3]

  • Stir for 0.5 hours, then add an additional 22.97 ml of IPA at -73 to -78°C.[3]

  • Follow the quenching and workup procedure as described in steps 6-8 of Protocol 2a.

2c: Using Vitride with Ethanol Modifier [3]

  • Follow the procedure for the IPA-modified reduction (Protocol 2b), but substitute ethanol for IPA. The initial addition of ethanol to the Vitride solution is followed by a second addition after the main reaction period.[3]

  • After stirring for 0.5 hours post-addition, add 3.88 ml of ethanol at -73 to -78°C.[3]

  • Proceed with the standard quenching and workup procedure.[3]

Quantitative Data Summary

The choice of alcohol modifier in the Vitride reduction step significantly impacts the purity of the final product and the yield. The primary byproduct is often the over-reduced alcohol, (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol (Formula 2). The table below summarizes the results from various reduction protocols.

Modifier Alcohol Starting Material (Methyl Ester) Yield (%) HPLC Purity (Formula 1) HPLC Impurity (Formula 2) Reference
None50 gNot specifiedNot specifiedNot specified[3]
n-Butanol15 g90.28%83.27%13.16%[3]
Isopropanol (IPA)50 gNot specifiedNot specifiedNot specified[3]
MethanolNot specified91.15%80.29%12.19%[3]
EthanolNot specified89.23%88.19%11.58%[3]

Note: Formula 1 refers to the target aldehyde, 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. Formula 2 refers to the alcohol byproduct, (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol. The data indicates that using ethanol as a modifier provides the highest purity of the desired aldehyde among the tested alcohols.[3]

References

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is a key chemical transformation for the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. This hydrogenated product serves as a crucial intermediate in the development of various pharmaceutical agents, including the antihypertensive drug Nebivolol. The reduction of the α,β-unsaturated ketone within the benzopyran structure is efficiently achieved using palladium on carbon (Pd/C) as a heterogeneous catalyst. This method is favored for its mild reaction conditions and the high yields achievable, making it a scalable and industrially viable process.[1]

Palladium on carbon is a widely utilized catalyst for hydrogenation reactions due to its high activity and selectivity.[2][3] It facilitates the addition of hydrogen across the carbon-carbon double bond of the enone system, converting the chromone ring into a chromanone structure. The choice of solvent and reaction conditions can be optimized to ensure complete conversion and minimize side reactions. Acetic acid is a commonly employed solvent for this particular transformation, providing a suitable medium for the substrate and catalyst, and facilitating the reaction progress.[1]

These application notes provide a detailed protocol for the palladium-catalyzed hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, along with data presentation and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the palladium-catalyzed hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

ParameterValue/ConditionReference
Substrate 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[1]
Product 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]
Catalyst 10% Palladium on Carbon (Pd/C)[1]
Solvent Acetic Acid[1]
Hydrogen Source Hydrogen Gas (H₂)[1]
Reaction Type Heterogeneous Catalytic Hydrogenation[1][2]
Work-up Filtration, Concentration, Crystallization[4]

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Materials
  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Acetic Acid (glacial)

  • Hydrogen gas (H₂)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Water (deionized)

  • 6 N Hydrochloric Acid (HCl)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • In a suitable hydrogenation flask, add 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

    • Add glacial acetic acid to dissolve the starting material.

    • Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the substrate.

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Hydrogenation:

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove air.

    • Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate the balloon with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the palladium catalyst. Wash the filter cake with a small amount of acetic acid or ethyl acetate to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

    • To the residue, add water and acidify to a pH of approximately 1 with 6 N aqueous hydrochloric acid.[4]

    • Extract the aqueous layer with ethyl acetate (typically 3 times).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

    • Filter the drying agent and concentrate the organic solution under reduced pressure.[4]

    • The crude product can be further purified by crystallization. A mixture of ethanol and water is a suitable solvent system for crystallization.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the palladium-catalyzed hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

experimental_workflow start Start substrate 6-fluoro-4-oxo-4H-1- benzopyran-2-carboxylic acid start->substrate reaction Hydrogenation Reaction substrate->reaction reagents 10% Pd/C, H₂, Acetic Acid reagents->reaction filtration Catalyst Filtration reaction->filtration workup Aqueous Work-up & Extraction filtration->workup purification Crystallization workup->purification product 6-fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid purification->product

References

Application Notes and Protocols for the Analytical Characterization of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluorochromane-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including the cardiovascular drug Nebivolol.[1] Its chemical structure, consisting of a fluorinated chromane ring with a carboxylic acid group, necessitates comprehensive analytical characterization to ensure its identity, purity, and quality. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.17 g/mol [2]
CAS Number 99199-60-7[3][4]
Appearance White to almost white powder or crystalline solid[5]
Melting Point 124.0 to 128.0 °C

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application: To determine the purity of this compound and to identify any process-related impurities.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is suitable, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV detector is used.

    • The following chromatographic conditions are recommended, based on methods used for similar compounds[6]:

ParameterCondition
Column Hypersil BDS Phenyl (250 x 4.6 mm), 5 µm[6] or equivalent C18 column
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/minute[6]
Injection Volume 20 µL[6]
Oven Temperature 25 °C[6]
Detection Wavelength 210 nm[6]
  • Data Analysis:

    • Record the chromatogram and measure the peak areas for all components.

    • Calculate the percentage purity of this compound using the area normalization method.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application: To confirm the molecular weight of this compound.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which will likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation and Conditions:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

    • The instrument can be a standalone spectrometer or coupled with an HPLC system (LC-MS).

ParameterCondition
Ionization Mode ESI (Positive and/or Negative)
Scan Range m/z 50-500
Capillary Voltage 3-4 kV
Drying Gas Nitrogen
Drying Gas Temperature 300-350 °C
  • Data Analysis:

    • Acquire the mass spectrum and identify the peak corresponding to the molecular ion.

    • The expected m/z for the molecular ion is 196.17.[2] In negative ESI mode, a peak at approximately m/z 195.16 would correspond to [M-H]⁻. In positive ESI mode, a peak at approximately m/z 197.18 would correspond to [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical shift of a nucleus is dependent on its local electronic environment, providing detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Expected NMR Data:

The following table summarizes the expected chemical shifts based on published data[2].

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm) Assignment
8.61 (bs, 1H)-COOH
6.76-7.01 (m, 3H)Aromatic-H
4.78 (t, 1H)Methine-H
2.82-2.85 (t, 2H)-CH₂-Ar
2.14-2.37 (m, 2H)-CH₂-CH₂-Ar

Logical Flow of Structural Characterization

Structural_Characterization cluster_techniques Analytical Techniques cluster_data Data Interpretation start This compound Sample HPLC HPLC (Purity) start->HPLC MS Mass Spectrometry (Molecular Weight) start->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structure) start->NMR FTIR FTIR Spectroscopy (Functional Groups) start->FTIR purity_data Purity > 99% HPLC->purity_data mw_data m/z = 196.17 MS->mw_data nmr_data Correct ¹H & ¹³C Shifts NMR->nmr_data ftir_data Characteristic Absorptions FTIR->ftir_data conclusion Confirmed Identity, Purity, and Structure purity_data->conclusion mw_data->conclusion nmr_data->conclusion ftir_data->conclusion

Caption: Integrated analytical characterization workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application: To identify the characteristic functional groups present in this compound, such as the carboxylic acid O-H and C=O, and the C-F bond.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the chemical bonds and functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation and Data Acquisition:

    • An FTIR spectrometer is used.

    • Acquire the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis and Interpretation:

    • Identify the characteristic absorption bands for the functional groups.

Expected Characteristic FTIR Absorptions:

The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound[7][8].

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad) O-H (Carboxylic acid)Stretching
1710-1760 C=O (Carboxylic acid)Stretching
~1200-1300 C-OStretching
~1100-1250 C-F (Aromatic)Stretching
~1500-1600 C=C (Aromatic)Stretching

The combination of these analytical techniques provides a comprehensive characterization of this compound. HPLC confirms the purity, MS verifies the molecular weight, NMR elucidates the detailed chemical structure, and FTIR identifies the key functional groups. Together, these methods ensure the quality and identity of this important pharmaceutical intermediate.

References

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Fluorochromane-2-carboxylic acid is a key chiral building block in synthetic organic chemistry, notably used in the synthesis of pharmaceuticals such as Nebivolol, a beta-blocker used to treat high blood pressure. A thorough structural characterization of this intermediate is crucial for ensuring purity and correct stereochemistry in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic molecules. This document provides detailed ¹H and ¹³C NMR data for this compound, along with standardized protocols for data acquisition.

Spectroscopic Data

The ¹H and ¹³C NMR data were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

The proton NMR spectrum displays characteristic signals corresponding to the aromatic, methine, and methylene protons of the chromane scaffold, as well as the carboxylic acid proton.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.61Broad Singlet (br s)1H-COOH
7.01 - 6.76Multiplet (m)3HAr-H
4.78Triplet (t)1HH-2
2.85 - 2.82Triplet (t)-H-4 (one proton)
2.37 - 2.14Multiplet (m)2HH-3

Note: The source data describes the signal at 2.85-2.82 ppm as a triplet with J=12 Hz, assigned to "-CH₂-CH₂-Ar".[1] A more detailed analysis would likely resolve the diastereotopic H-3 and H-4 protons into more complex multiplets.

¹³C NMR Data

The carbon NMR spectrum confirms the presence of ten unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons modified by the fluorine and oxygen substituents, and the aliphatic carbons of the dihydropyran ring.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
175.2C-1' (-COOH)
158.4C-6 (C-F)
156.0C-8a (C-OAr)
149.0C-4a
122.4 - 122.3Ar-C
117.9 - 117.8Ar-CH
115.5 - 115.2Ar-CH
73.2C-2
24.1 - 23.5C-3, C-4

Note: The data source presents some chemical shifts as ranges.[1] For aromatic carbons, specific assignments may require advanced 2D NMR techniques.

Visualizations

Molecular Structure and Numbering

The diagram below illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation Protocol

A standardized protocol for preparing an NMR sample of this compound is as follows:

  • Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. If necessary for solubility, a minimal amount of deuterated DMSO can be added.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

NMR Data Acquisition Protocol (400 MHz Spectrometer)

¹H NMR Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Relaxation Delay (D1): 1.0 - 2.0 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~6 ppm)

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30')

  • Number of Scans (NS): 1024 to 4096 (or as needed for adequate signal-to-noise)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1-2 seconds

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~115 ppm)

NMR Workflow Diagram

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for a chemical compound like this compound.

G prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) setup Instrument Setup (Lock, Tune, Shim) prep->setup Insert Sample acq_H1 1H Spectrum Acquisition (16-64 scans) setup->acq_H1 Load 1H Exp. acq_C13 13C Spectrum Acquisition (1024+ scans) acq_H1->acq_C13 Load 13C Exp. proc Data Processing (FT, Phasing, Baseline Correction) acq_C13->proc analysis Data Analysis (Peak Picking, Integration, Assignment) proc->analysis report Final Report & Structural Confirmation analysis->report

References

Application of 6-Fluorochromane-2-carboxylic Acid in Cardiovascular Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochromane-2-carboxylic acid is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the cardiovascular drug, Nebivolol.[1][2] As a key building block, it provides the core fluorochroman structure, which is integral to the therapeutic efficacy of Nebivolol.[1][2] This document provides detailed application notes on its significance in drug development, protocols for its synthesis, and general methodologies for the evaluation of cardiovascular drug candidates derived from such intermediates.

Application Notes

Role as a Key Intermediate in Nebivolol Synthesis

This compound is a critical starting material in the multi-step synthesis of Nebivolol, a third-generation beta-blocker used for the treatment of hypertension and heart failure.[1][2] The fluorochroman moiety provided by this acid is a distinguishing feature of Nebivolol and is crucial for its high selectivity for β1-adrenergic receptors and its vasodilatory effects, which are mediated by nitric oxide potentiation.[1] The stereochemistry of the chromane ring is also vital for the drug's activity, and the use of enantiomerically pure forms of this compound, such as the (R)- and (S)-enantiomers, allows for the stereospecific synthesis of the desired Nebivolol isomers.[3][4]

Importance in Structure-Activity Relationship (SAR) Studies

While this compound itself is not an active cardiovascular drug, its structure serves as a valuable scaffold for the development of new chemical entities (NCEs) with potential cardiovascular activity. The chromane ring system is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. By modifying the carboxylic acid group and other positions on the chromane ring, medicinal chemists can generate libraries of derivatives for screening against various cardiovascular targets. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final drug molecule.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 99199-60-7[1][5]
Molecular Formula C₁₀H₉FO₃[1][6]
Molecular Weight 196.18 g/mol [6]
Appearance White powder-like solid[1]
Purity Typically >99%[1]
Solubility Soluble in glacial acetic acid[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid via catalytic hydrogenation.[5][6]

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% Pd/C, 50% water content)

  • Glacial acetic acid

  • Nitrogen gas

  • Hydrogen gas

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL autoclave reactor, add 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of 5% Pd/C catalyst in 150 mL of glacial acetic acid under a nitrogen atmosphere.[6]

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas three times. Replace the nitrogen with hydrogen gas and pressurize the reactor to 15-20 kg (approximately 2.0 MPa).[6]

  • Heating and Reaction Monitoring: Heat the reaction mixture to 75-80°C and maintain for 30-35 hours.[6] Monitor the completion of the reaction by Thin Layer Chromatography (TLC). The reaction is considered complete when the pressure in the reactor remains stable for at least 30 minutes.[6]

  • Catalyst Removal: Cool the reactor to room temperature and release the hydrogen pressure. Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with 25 mL of acetic acid.[6]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.[6]

  • Work-up: Add toluene to the residue and degas the mixture. Add an aqueous NaOH solution (2.28 g in 30 mL of water) and stir for 30 minutes. Separate the aqueous and toluene layers.[6]

  • Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl to precipitate the solid product.[6]

  • Purification: Filter the solid, wash with water, and dry to obtain this compound.[6] For further purification, the crude product can be recrystallized from petroleum ether.[6]

Representative In Vitro Assay: Beta-1 Adrenergic Receptor Binding Assay

This protocol provides a general method to assess the binding affinity of a test compound (e.g., a derivative of this compound) to the human β1-adrenergic receptor.

Materials:

  • Human β1-adrenergic receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells)

  • Membrane preparation from the cells

  • Radioligand (e.g., [³H]-CGP 12177)

  • Test compound

  • Non-specific binding control (e.g., Propranolol)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the β1-adrenergic receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • A fixed concentration of the radioligand (e.g., at its Kd value).

    • Varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

    • A fixed amount of the membrane preparation (e.g., 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Representative In Vivo Model: Spontaneously Hypertensive Rat (SHR) Model

This protocol describes a general procedure for evaluating the antihypertensive effect of a test compound in a widely used animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Test compound

  • Vehicle control

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: Acclimatize adult male SHRs to the laboratory conditions for at least one week before the experiment. Train the animals for the blood pressure measurement procedure to minimize stress-induced variations.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each animal for several days before the start of the treatment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=8-10 per group):

    • Vehicle control group

    • Test compound group(s) (at different dose levels)

    • Positive control group (e.g., a known antihypertensive drug)

  • Drug Administration: Administer the test compound and vehicle orally (by gavage) or via another appropriate route once daily for a specified period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals after drug administration (e.g., 2, 4, 8, and 24 hours post-dose on selected days) throughout the study period.

  • Data Analysis: Calculate the change in blood pressure and heart rate from the baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the antihypertensive effect of the test compound compared to the vehicle control.

Visualizations

Nebivolol_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_synthesis Nebivolol Synthesis Cascade cluster_final Final Product 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 6-Fluorochromane-2-carboxylic_acid 6-Fluorochromane- 2-carboxylic acid 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid->6-Fluorochromane-2-carboxylic_acid Catalytic Hydrogenation (Pd/C, H2) Multi_step_synthesis Multi-step Chemical Transformations 6-Fluorochromane-2-carboxylic_acid->Multi_step_synthesis Provides core fluorochroman structure Nebivolol Nebivolol Multi_step_synthesis->Nebivolol

Caption: Synthesis of Nebivolol highlighting the key role of this compound.

Cardiovascular_Drug_Discovery_Workflow Start Design & Synthesis of 6-Fluorochromane-2-carboxylic acid derivatives In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Active Compounds In_Vivo_Testing In Vivo Efficacy Testing (e.g., SHR model) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Suboptimal Leads Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo_Testing->Preclinical_Development Efficacious & Safe Leads Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: General workflow for cardiovascular drug discovery and development.

References

Application Notes and Protocols: 6-Fluorochromane-2-carboxylic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromane-2-carboxylic acid is a versatile heterocyclic building block recognized for its utility in the synthesis of complex organic molecules. While its primary application to date has been in the pharmaceutical industry, particularly as a key intermediate for the cardiovascular drug Nebivolol, its structural features suggest potential for applications in the agrochemical sector.[1] The presence of a fluorine atom and a carboxylic acid group provides reactive sites for further functionalization, opening possibilities for the development of novel fungicides, herbicides, or pesticides.[1] This document provides a detailed overview of the synthesis of this compound and explores its potential derivatization for agrochemical applications.

Overview and Potential Agrochemical Applications

This compound (CAS: 99199-60-7) is a fluorinated derivative of chromane-2-carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and biological activity. These characteristics are highly desirable in the design of modern agrochemicals.

While specific examples of commercial agrochemicals derived from this compound are not prominent in publicly available literature, its structure serves as a valuable scaffold. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, to generate a library of derivatives for biological screening. For instance, the synthesis of novel carboxamide fungicides is a common strategy in agrochemical research.

The logical workflow for exploring the agrochemical potential of this compound would involve the initial synthesis of the core molecule, followed by derivatization and subsequent biological activity screening.

Agrochemical_Development_Workflow A Synthesis of This compound B Derivatization (e.g., Amidation, Esterification) A->B Core Scaffold C Biological Screening (Fungicidal, Herbicidal, etc.) B->C Compound Library D Lead Optimization C->D Active Hits E Candidate Agrochemical D->E Optimized Properties

Caption: Workflow for agrochemical discovery using this compound.

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is through the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2][3]

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product A 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid B Catalytic Hydrogenation (H₂, Pd/C, Acetic Acid) A->B C This compound B->C

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established laboratory procedures for the synthesis of this compound.[3][4]

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% or 10% Pd/C, wet)

  • Glacial acetic acid

  • Petroleum ether

  • Nitrogen gas

  • Hydrogen gas

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In an autoclave reactor, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and glacial acetic acid. Add wet palladium on carbon (5% Pd/C).

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to create an inert atmosphere.[3]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor with hydrogen and heat the mixture. The reaction progress can be monitored by the uptake of hydrogen; when the pressure stabilizes, the reaction is considered complete.[3][4]

  • Catalyst Removal: After cooling the reactor and releasing the excess hydrogen pressure, filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • Precipitation and Isolation: To the concentrated residue, add petroleum ether and heat to induce the precipitation of a white crystalline solid.[3][4]

  • Drying: Filter the solid product, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain pure this compound.

Summary of Reaction Parameters
ParameterValueReference
Precursor6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[3][4]
Catalyst5% Palladium on carbon (wet)[3]
SolventGlacial Acetic Acid[3][4]
Hydrogen Pressure2.0 MPa[3][4]
Temperature70-80 °C[3][4]
Yield~88.4%[3][4]
Purity~99.8%[3][4]

Potential Derivatization for Agrochemical Synthesis

The carboxylic acid functionality of this compound is the primary site for derivatization to explore potential agrochemical activity.

Synthesis of Carboxamides

The conversion of the carboxylic acid to a carboxamide is a common step in the synthesis of many biologically active molecules, including fungicides. This can be achieved through a two-step process involving the formation of an acid chloride followed by reaction with an appropriate amine.

Amide_Synthesis A This compound B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B C 6-Fluorochromane-2-carbonyl chloride (Acid Chloride Intermediate) B->C D Amine (R-NH₂) C->D E 6-Fluorochromane-2-carboxamide Derivative D->E

Caption: General scheme for the synthesis of 6-Fluorochromane-2-carboxamide derivatives.

Experimental Protocol Outline: Amide Synthesis

  • Acid Chloride Formation: Suspend this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add an excess of thionyl chloride or oxalyl chloride, optionally with a catalytic amount of DMF. Stir the reaction at room temperature or with gentle heating until the evolution of gas ceases.

  • Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent. Cool the solution in an ice bath and add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine) dropwise.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a valuable synthetic intermediate with well-established synthesis protocols. While its current applications are predominantly in the pharmaceutical field, its chemical structure holds promise for the development of novel agrochemicals. The protocols and synthetic pathways detailed in these notes provide a foundation for researchers to synthesize this core scaffold and explore its derivatization for the discovery of new active ingredients in crop protection. Further research and biological screening are necessary to fully elucidate its potential in the agrochemical industry.

References

Application Notes and Protocols: Esterification of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 6-fluorochromane-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is the Fischer-Speier esterification, a common and cost-effective acid-catalyzed reaction. Additionally, alternative methods are discussed to provide flexibility based on substrate sensitivity and available reagents.

Introduction

This compound is a valuable building block in medicinal chemistry. Its ester derivatives are often used in subsequent synthetic steps. The choice of esterification method can be critical to ensure high yield and purity of the final product. This application note outlines a standard protocol for the synthesis of methyl 6-fluorochromane-2-carboxylate and provides a comparative overview of different esterification strategies.

Data Presentation: Comparison of Esterification Methods

The following table summarizes various methods for the esterification of carboxylic acids, which can be adapted for this compound.

MethodReagentsCatalyst/Coupling AgentSolventTemperatureKey AdvantagesPotential Drawbacks
Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄, HCl)Excess Alcohol or inert solventRefluxCost-effective, simple procedure.Requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. Reversible reaction.[1][2][3][4][5]
Steglich Esterification AlcoholDCC (Dicyclohexylcarbodiimide)Aprotic Solvent (e.g., DCM)Room TemperatureMild reaction conditions, suitable for acid-sensitive substrates.DCC can cause allergies; formation of dicyclohexylurea (DCU) byproduct can complicate purification.[6][7][8][9]
Acid Chloride Formation followed by Esterification Thionyl chloride (SOCl₂), then AlcoholBase (e.g., Pyridine)Aprotic Solvent (e.g., DCM)Room TemperatureHigh reactivity, often goes to completion.Requires an extra synthetic step to form the acid chloride; generates corrosive HCl gas.[10]
Alkylation of Carboxylate Alkyl Halide (e.g., Iodomethane)Base (e.g., K₂CO₃)Polar Aprotic Solvent (e.g., DMF)Room Temperature to mild heatingAvoids acidic conditions.Alkyl halides can be toxic and may have limited availability.[11]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 6-Fluorochromane-2-carboxylate

This protocol is adapted from a patented procedure for the synthesis of methyl 6-fluorochromane-2-carboxylate.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Purified Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round Bottom Flask (RBF)

  • Reflux Condenser

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle

  • Separatory Funnel

  • Rotary Evaporator

  • Standard Glassware for workup

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • To the residue, add dichloromethane and purified water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with purified water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-fluorochromane-2-carboxylate.

  • The crude product can be further purified by column chromatography or recrystallization if necessary. A reported purity of 99.97% has been achieved using this method.[1]

Visualizations

Fischer-Speier Esterification Workflow

The following diagram illustrates the key steps in the Fischer-Speier esterification of this compound.

Fischer_Esterification_Workflow start Start reactants This compound + Methanol start->reactants catalyst Add H₂SO₄ (catalyst) reactants->catalyst reflux Reflux (3-5 hours) catalyst->reflux workup Workup: - Remove MeOH - Add DCM/H₂O - Wash with NaHCO₃ - Dry with Na₂SO₄ reflux->workup product Methyl 6-Fluorochromane-2-carboxylate workup->product end End product->end

Caption: Workflow for Fischer-Speier Esterification.

Signaling Pathway: Mechanism of Fischer-Speier Esterification

This diagram outlines the mechanistic steps of the acid-catalyzed esterification.

Fischer_Mechanism A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol A->B Activation C 3. Proton Transfer B->C Tetrahedral Intermediate D 4. Elimination of Water C->D Formation of Good Leaving Group E 5. Deprotonation D->E Reformation of Carbonyl F Ester Product E->F Final Product

Caption: Mechanism of Fischer-Speier Esterification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Ensure all glassware is properly secured and clamped.

Conclusion

The Fischer-Speier esterification is a robust and scalable method for the synthesis of esters from this compound. For substrates that are sensitive to strong acids or high temperatures, alternative methods such as the Steglich esterification offer milder reaction conditions. The choice of protocol should be guided by the specific requirements of the overall synthetic route and the stability of the starting materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 6-Fluorochromane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via catalytic hydrogenation?

Common impurities can include:

  • Unreacted starting material: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

  • Catalyst residues: Palladium on carbon (Pd/C) fines.

  • Solvent residues: Acetic acid, petroleum ether, or other solvents used in the synthesis and initial precipitation.[1][2]

  • Side-products: Over-reduction or partially reduced intermediates.

  • (6-Fluoro-3,4-dihydro-2H-chromene-2-yl)-methanol: An impurity that can form during certain downstream processing steps.[3]

Q2: What is a general purity level I can expect from a straightforward precipitation/crystallization?

With a well-optimized procedure, it is possible to achieve high purity, often exceeding 99.5%.[1][2][4] However, this is dependent on the quality of the crude material.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store the solid compound in a dry, sealed container at 2-8°C.[5]

Q4: What are the solubility properties of this compound?

The compound has low solubility in water but is slightly soluble in DMSO and methanol.[5][6] It is often dissolved in a suitable organic solvent for purification.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not crystallize from the solution.

  • Cause: Too much solvent may have been used, or the solution is not sufficiently saturated.

  • Solution:

    • Evaporate some of the solvent under reduced pressure to increase the concentration of the compound.

    • If the compound is known to be stable, you can try gently heating the solution to evaporate some solvent, but be cautious of decomposition.

    • Introduce a seed crystal to initiate crystallization.

    • Cool the solution slowly. Rapid cooling can sometimes inhibit crystal formation.[7]

Problem: The compound oils out instead of forming crystals.

  • Cause: The melting point of the compound may be lower than the boiling point of the solvent, or impurities are depressing the melting point.

  • Solution:

    • Try a lower boiling point solvent system.

    • Add a co-solvent (an "anti-solvent") in which the compound is insoluble, dropwise at an elevated temperature, until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation.

Problem: The purified crystals are colored.

  • Cause: Colored impurities from the reaction may have co-precipitated.

  • Solution:

    • Perform a hot filtration of the recrystallization solution to remove insoluble colored impurities.

    • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through a pad of celite to remove the charcoal before crystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Low Purity After Initial Purification

Problem: HPLC analysis shows low purity (<95%) after initial precipitation.

  • Cause: Significant amounts of soluble impurities are present that did not get removed by a single precipitation step.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system.

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid to improve peak shape is a good starting point.

    • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC is an excellent option.

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Solvent Selection: Based on solubility tests, choose a solvent that dissolves the crude product when hot but in which it is sparingly soluble when cold. A common approach for similar compounds involves dissolving in a polar solvent and precipitating with a non-polar solvent. For instance, dissolving in a minimal amount of hot ethyl acetate and then adding petroleum ether or hexane until turbidity persists, followed by slow cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) with 0.1% acetic acid. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative Reverse-Phase HPLC
  • Column: A C18 reverse-phase column is suitable for this type of compound.[8]

  • Mobile Phase: A mixture of water and acetonitrile or methanol, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and to improve peak shape.[9][10]

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the best gradient and retention time.

  • Sample Preparation: Dissolve the crude material in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of this compound.

  • Product Isolation: Remove the organic solvent (acetonitrile/methanol) from the collected fraction under reduced pressure. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layers combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the pure product. Alternatively, if the product precipitates from the aqueous phase upon organic solvent removal, it can be isolated by filtration.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Single Recrystallization95-99%70-90%HighSimple, cost-effective, scalable.May not remove impurities with similar solubility.
Column Chromatography>98%50-80%Low to MediumGood for removing closely related impurities.Time-consuming, uses large solvent volumes.
Preparative HPLC>99.5%40-70%LowHighest purity achievable, excellent separation power.Expensive, low throughput, requires specialized equipment.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude 6-Fluorochromane- 2-carboxylic acid Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (HPLC/TLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity 95-99.5% Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC Purity <95% Pure_Product Pure Product (>99.5%) Purity_Check_1->Pure_Product Purity >99.5% Purity_Check_2 Final Purity Check Column_Chromatography->Purity_Check_2 Prep_HPLC->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Crystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_colored_crystals Solutions for Colored Crystals Start Attempt Recrystallization Issue Issue Encountered? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals Yes Oiling_Out Compound Oils Out Issue->Oiling_Out Yes Colored_Crystals Crystals are Colored Issue->Colored_Crystals Yes Success Successful Crystallization Issue->Success No Sol_NC1 Concentrate Solution No_Crystals->Sol_NC1 Sol_NC2 Add Seed Crystal No_Crystals->Sol_NC2 Sol_NC3 Slow Cooling No_Crystals->Sol_NC3 Sol_OO1 Change Solvent Oiling_Out->Sol_OO1 Sol_OO2 Add Anti-Solvent Oiling_Out->Sol_OO2 Sol_OO3 Scratch Flask Oiling_Out->Sol_OO3 Sol_CC1 Hot Filtration Colored_Crystals->Sol_CC1 Sol_CC2 Charcoal Treatment Colored_Crystals->Sol_CC2

Caption: A troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of Fluorinated Chromanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of fluorinated chromanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of fluorinated chromanes?

A1: The synthesis of fluorinated chromanes, particularly chroman-4-ones via condensation and cyclization strategies, is often accompanied by two primary side reactions:

  • Aldehyde Self-Condensation: In reactions involving an aldehyde and a ketone (such as the Aldol condensation to form a chalcone intermediate), the aldehyde can react with itself, leading to undesired byproducts. This is especially prevalent when using aldehydes with enolizable α-hydrogens.

  • Elimination Reactions: Elimination of a leaving group (e.g., a hydroxyl group activated by a fluorinating agent or a halide) can compete with the desired nucleophilic substitution or cyclization, leading to the formation of unsaturated byproducts. This is a significant consideration in methods involving benzylic alcohols or halides.

Q2: How does the presence of fluorine substituents affect the likelihood of side reactions?

A2: Fluorine atoms, being highly electronegative, can significantly influence the electronic properties of the reacting molecules. A fluorine substituent on the aromatic ring of the 2'-hydroxyacetophenone precursor can make the corresponding enolate more stable and less reactive, potentially slowing down the desired reaction and allowing side reactions to become more competitive. The position of the fluorine atom can also impact the acidity of nearby protons, potentially influencing the regioselectivity of reactions and the propensity for elimination.[1][2]

Q3: What analytical techniques are best for identifying side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification of side products:

  • Thin-Layer Chromatography (TLC) and Column Chromatography: Useful for separating the desired product from byproducts.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information about the isolated compounds.

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful tool for identifying and quantifying fluorinated compounds and byproducts, as the fluorine nucleus is highly sensitive to its chemical environment.[3][4][5][6]

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the main product and any impurities, aiding in their identification.[4][7]

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Chromanone Due to Aldehyde Self-Condensation

This issue is common in the synthesis of chroman-4-ones, which often proceeds through an Aldol-type condensation to form a chalcone intermediate, followed by an intramolecular oxa-Michael addition.

Diagram: Aldol Condensation and Competing Self-Condensation

Aldol_Self_Condensation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products ketone Fluorinated 2'-Hydroxyacetophenone desired_reaction Desired Aldol Condensation ketone->desired_reaction aldehyde Aldehyde aldehyde->desired_reaction side_reaction Aldehyde Self-Condensation (Side Reaction) aldehyde->side_reaction Excess or Enolizable Aldehyde chalcone Fluorinated Chalcone (Intermediate for Chromanone) desired_reaction->chalcone Forms desired intermediate self_condensation_product Aldehyde Dimer/Polymer side_reaction->self_condensation_product Leads to byproducts

Caption: Desired vs. side reaction pathways in chromanone synthesis.

Troubleshooting Steps and Solutions:

Potential Cause Suggested Solution
Use of an enolizable aldehyde If possible, use an aldehyde that lacks α-hydrogens (e.g., benzaldehyde or its derivatives) to prevent enolate formation and subsequent self-condensation.
Slow desired reaction rate The presence of electron-withdrawing fluorine groups on the acetophenone can decrease the nucleophilicity of its enolate. To favor the desired reaction, consider using a stronger base or slightly higher reaction temperatures to accelerate the condensation with the aldehyde.
Incorrect order of reagent addition Prepare the enolate of the fluorinated 2'-hydroxyacetophenone first by treating it with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent at low temperature. Then, slowly add the aldehyde to the pre-formed enolate. This ensures the aldehyde primarily reacts with the ketone enolate rather than itself.
High concentration of aldehyde Maintain a low concentration of the aldehyde throughout the reaction by adding it dropwise to the reaction mixture containing the ketone and base.

Experimental Protocol to Minimize Aldehyde Self-Condensation:

Materials:

  • Fluorinated 2'-hydroxyacetophenone

  • Aldehyde (preferably non-enolizable)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the fluorinated 2'-hydroxyacetophenone (1 equivalent) in anhydrous THF in a round-bottom flask cooled to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of LDA (1.1 equivalents) to the flask with stirring. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Dissolve the aldehyde (1 equivalent) in anhydrous THF in a dropping funnel.

  • Add the aldehyde solution dropwise to the reaction mixture at -78 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (the fluorinated chalcone) by column chromatography on silica gel.

Issue 2: Formation of Elimination Byproducts

Elimination reactions can compete with the desired substitution or cyclization steps, particularly when using alcohols as precursors for fluorination or in cyclization reactions involving good leaving groups.

Diagram: Competing Substitution vs. Elimination Pathways

SN2_vs_E2 cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products substrate Fluorinated Precursor (e.g., with a leaving group) substitution Desired Substitution/ Cyclization (SN2/Intramolecular SNAr) substrate->substitution elimination Elimination (E2) (Side Reaction) substrate->elimination desired_product Fluorinated Chromane substitution->desired_product Forms desired product elimination_product Unsaturated Byproduct elimination->elimination_product Reduces yield

References

Technical Support Center: Chiral Separation of Chromane-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of chromane-2-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering step-by-step solutions to common problems.

Issue 1: Poor or No Enantiomeric Resolution

Q: My chromatogram shows a single peak or two poorly resolved peaks for my chromane-2-carboxylic acid enantiomers. What steps can I take to improve the separation?

A: Poor resolution is a common challenge and can be addressed by systematically optimizing your chromatographic conditions. Here is a workflow to guide you through the process:

G start Poor or No Resolution csp_selection 1. Verify Chiral Stationary Phase (CSP) Selection - Is the CSP suitable for acidic compounds? - Polysaccharide-based CSPs (amylose/cellulose) are often a good starting point. start->csp_selection mp_optimization 2. Optimize Mobile Phase - Adjust organic modifier percentage. - Add an acidic modifier (e.g., 0.1% TFA or Acetic Acid). csp_selection->mp_optimization temp_optimization 3. Adjust Column Temperature - Lower temperatures often improve resolution. - Screen a range (e.g., 10°C, 25°C, 40°C). mp_optimization->temp_optimization flow_rate 4. Optimize Flow Rate - Lower flow rates can increase resolution. - Try reducing the flow rate in small increments. temp_optimization->flow_rate derivatization 5. Consider Derivatization - If direct methods fail, convert to diastereomers with a chiral derivatizing agent. flow_rate->derivatization end Improved Resolution derivatization->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Actions:

  • Verify CSP Selection: The choice of the chiral stationary phase is critical. For chromane-2-carboxylic acids, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown broad applicability and success.[1] If you are not seeing any separation, ensure your chosen column is appropriate for this class of acidic compounds.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in your normal-phase mobile phase. Small adjustments can significantly impact selectivity.[2]

    • Acidic Additive: The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, is often crucial for improving peak shape and resolution of acidic compounds.[3] This suppresses the ionization of the carboxylic acid, leading to more consistent interactions with the CSP.[3]

  • Adjust Column Temperature: Temperature can influence the thermodynamics of chiral recognition.[4] Lowering the column temperature often enhances resolution, so it is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).[4]

  • Optimize Flow Rate: Chiral separations can benefit from lower flow rates compared to achiral chromatography.[2] A slower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.

  • Consider Derivatization: If direct separation on a CSP is unsuccessful, an alternative approach is to derivatize the carboxylic acid with a chiral derivatizing agent to form diastereomers.[5] These diastereomers have different physicochemical properties and can often be separated on a standard achiral column (e.g., C18).[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my enantiomers are showing significant tailing. How can I improve the peak symmetry?

A: Peak tailing for acidic compounds like chromane-2-carboxylic acids is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Analyte Ionization: Partial ionization of the carboxylic acid on the column can lead to peak tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to ensure the analyte is in a single, protonated form.[4][7] The mobile phase pH should ideally be at least 1-2 units away from the pKa of your analyte.[7]

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica support of the CSP can cause tailing.

    • Solution: While more common for basic compounds, ensuring your mobile phase is sufficiently acidic can help minimize these interactions for acidic analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[4]

Issue 3: Co-elution with Matrix Components

Q: I am analyzing a complex sample, and my peaks of interest are co-eluting with other components. What can I do?

A: Co-elution requires improving the selectivity of your method or implementing a more effective sample preparation procedure.

  • Method Optimization:

    • Change Mobile Phase Selectivity: Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

    • Try a Different CSP: Different CSPs offer different chiral recognition mechanisms. Screening a few columns with different selectors (e.g., amylose vs. cellulose-based) can resolve co-elution issues.[7]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an SPE cartridge to clean up your sample and remove interfering matrix components before injection.

    • Liquid-Liquid Extraction (LLE): Perform an LLE to isolate the acidic chromane-2-carboxylic acid from neutral or basic impurities.

Frequently Asked Questions (FAQs)

Q1: Should I use a direct or indirect method for separating my chromane-2-carboxylic acid enantiomers?

A1: The choice between a direct method (using a chiral stationary phase) and an indirect method (derivatization) depends on several factors.

G start Start: Chiral Separation of Chromane-2-Carboxylic Acid direct_method Direct Method (Chiral HPLC/SFC) - Advantages: Fewer sample preparation steps, avoids potential side reactions. - Best For: High-throughput screening, routine analysis. start->direct_method indirect_method Indirect Method (Derivatization) - Advantages: Can use standard achiral columns, may improve detection. - Best For: When direct methods fail, determining absolute configuration. start->indirect_method csp_screening Screen Polysaccharide-Based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) direct_method->csp_screening derivatization_agent Select Chiral Derivatizing Agent (e.g., (S)-(-)-α-methylbenzylamine) indirect_method->derivatization_agent optimization Optimize Mobile Phase (add acidic modifier) csp_screening->optimization reaction React to Form Diastereomers derivatization_agent->reaction success Successful Separation optimization->success analysis Analyze on Achiral Column (e.g., C18) reaction->analysis analysis->success

Caption: Decision workflow for direct vs. indirect chiral separation methods.
  • Direct methods are generally preferred as a starting point due to their simplicity. Polysaccharide-based CSPs are highly recommended for chromane derivatives.[1]

  • Indirect methods involving derivatization are a powerful alternative if direct methods fail to provide adequate resolution.[5] This approach can also enhance the detectability of the analyte if a derivatizing agent with a strong chromophore or fluorophore is used.[8]

Q2: What are the best chiral stationary phases (CSPs) for chromane-2-carboxylic acids?

A2: Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamates, have demonstrated broad applicability and high success rates for a wide range of chiral compounds, including those with a chroman core.[1] For acidic compounds, anion-exchange type CSPs can also offer excellent enantioselectivity.[2] A screening approach using a few different CSPs is often the most efficient way to find the optimal column.[2]

Q3: Why is an acidic modifier necessary in the mobile phase?

A3: An acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is added to the mobile phase to suppress the ionization of the carboxylic acid group on the chromane-2-carboxylic acid.[3] When the acid is in its neutral, protonated form, its interactions with the chiral stationary phase are more consistent, leading to sharper peaks and improved resolution.[3]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a "green" chromatography technique. It can offer faster analysis times and different selectivity compared to HPLC. For acidic compounds, anion-exchanger chiral stationary phases have been successfully used in SFC.[9] Similar to HPLC, the use of an acidic additive in the mobile phase can be beneficial.[9]

Data Presentation

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterNormal Phase HPLC
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane / Isopropanol (IPA) with 0.1% TFA
Initial Gradient 90:10 (n-Hexane:IPA) with 0.1% TFA
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C
Detection UV at an appropriate wavelength

Table 2: Common Chiral Derivatizing Agents for Carboxylic Acids

Derivatizing AgentActivating AgentTypical Reaction Conditions
(S)-(-)-α-MethylbenzylamineCarbodiimides (e.g., DCC, EDC)Forms diastereomeric amides[5]
(R)- or (S)-2-ButanolAcid catalystForms diastereomeric esters[5]
N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA)EDC and HOBt40°C for 90 minutes[8]
(S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ)DMT-MM30°C for 10 minutes[8]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic chromane-2-carboxylic acid standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 10 µL of the prepared sample and acquire the chromatogram.

  • Optimization:

    • If resolution is poor, systematically decrease the percentage of isopropanol in the mobile phase (e.g., to 95:5:0.1).

    • If peaks are broad, ensure the TFA concentration is sufficient.

    • To improve resolution, decrease the flow rate (e.g., to 0.8 mL/min) and/or decrease the column temperature (e.g., to 15°C).

Protocol 2: Indirect Chiral Separation via Derivatization

  • Derivatization Reaction:

    • In a vial, dissolve the racemic chromane-2-carboxylic acid (1 equivalent).

    • Add a suitable solvent (e.g., dichloromethane).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine (1.1 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC or a rapid LC analysis until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Quench the reaction and perform a standard aqueous workup to remove excess reagents.

    • Purify the resulting diastereomeric amide mixture if necessary.

  • HPLC Analysis:

    • Dissolve the purified diastereomeric mixture in a suitable solvent.

    • Analyze using a standard achiral reversed-phase column (e.g., C18).

    • Use a mobile phase such as a gradient of water and acetonitrile with 0.1% formic acid.

    • Optimize the gradient to achieve baseline separation of the two diastereomer peaks.

References

Technical Support Center: Resolution of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (S) and (R)-FCCAs: The term "FCCA" does not correspond to a standard chemical acronym. This guide provides general strategies and troubleshooting advice applicable to the diastereomeric salt resolution of a broad range of chiral carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when a resolution is giving low yield?

A1: The first and most critical step is to conduct a thorough screening of both the resolving agent and the solvent system.[1] The ideal combination will result in a significant difference in solubility between the two diastereomeric salts, allowing the desired salt to crystallize selectively while the other remains in the mother liquor.[1][2][3]

Q2: How do I select an appropriate chiral resolving agent for my carboxylic acid?

A2: Chiral amines are the most common resolving agents for chiral carboxylic acids.[4][5][6] Selection is often based on trial and error, but some common starting points are listed in the table below. It is advisable to screen a variety of agents with different structural features.[4]

Q3: Can the solvent choice affect which enantiomer crystallizes?

A3: Yes. In a phenomenon known as "chirality switching," different solvents can invert the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to be the one that preferentially crystallizes.[2][7] This underscores the importance of a comprehensive solvent screen.

Q4: What is an "anti-solvent" and how can it improve my yield?

A4: An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation. This technique can significantly increase the recovery of the less soluble salt, thereby improving the overall yield.[2]

Q5: My resolution has a good yield, but the enantiomeric excess (e.e.) is low. What should I do?

A5: Low enantiomeric excess is typically due to the co-precipitation of the more soluble diastereomeric salt.[2] To address this, you can try recrystallizing the obtained salt, potentially from a different solvent system.[2] Additionally, optimizing the cooling rate during crystallization can enhance selectivity; a slower, more controlled cooling process often yields purer crystals.[8]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Insufficient Supersaturation: The concentration of the diastereomeric salt is too low.[8] 2. High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[8] 3. Incomplete Salt Formation: The acid-base reaction is not complete.1. Increase Concentration: Carefully evaporate some of the solvent.[8] 2. Solvent Screening: Test less polar solvents or solvent mixtures to decrease solubility.[8] 3. Use an Anti-solvent: Gradually add an anti-solvent to induce precipitation.[2] 4. Verify Stoichiometry: Ensure the correct molar equivalents of the resolving agent are used and allow for adequate reaction time.[8]
An Oil Forms Instead of Crystals ("Oiling Out") 1. Solvent is Too Polar: The salt is separating as a liquid phase.[8] 2. High Concentration/Rapid Cooling: The system is too far into the supersaturated region. 3. Presence of Impurities: Impurities can inhibit crystal nucleation.[8]1. Change Solvent System: Use a less polar solvent or a solvent mixture.[8] 2. Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt.[2] 3. Purify Starting Materials: Ensure the racemic acid and resolving agent are of high purity.[8]
Low Yield of Desired Diastereomeric Salt 1. Suboptimal Solvent: The desired salt has significant solubility in the mother liquor.[2][8] 2. Incorrect Stoichiometry: Using a 1:1 molar ratio of resolving agent to racemic acid may not be optimal. 3. Premature Filtration: The crystallization process was not allowed to complete.1. Optimize Solvent & Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.[2] 2. Vary Molar Ratio: Experiment with using less than one equivalent of the resolving agent.[3] 3. Optimize Crystallization Time: Monitor crystal formation over time to determine the optimal duration.[8] 4. Recycle Mother Liquor: The undesired enantiomer in the mother liquor can potentially be racemized and recycled.[2][4]
Low Enantiomeric Excess (e.e.) of Resolved Acid 1. Co-crystallization: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[2] 2. Rapid Cooling: "Crash cooling" can lead to the trapping of the undesired diastereomer in the crystal lattice.1. Recrystallization: Purify the obtained salt by recrystallizing it, ideally from a different solvent system.[2] 2. Controlled Cooling: Implement a slow and controlled cooling profile to improve selectivity.[8] 3. Solvent Optimization: Fine-tune the solvent system to maximize the solubility difference between the two salts.[8]

Data Presentation

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentClassCommon Applications & Notes
(R)-(+)-α-PhenylethylamineChiral AmineA versatile and widely used resolving agent.[6]
(S)-(-)-α-PhenylethylamineChiral AmineThe enantiomer of the above, useful for resolving the opposite enantiomer of the acid.
BrucineAlkaloid BaseA naturally occurring and readily available resolving agent.[5][9]
QuinineAlkaloid BaseAnother common, naturally occurring chiral base.[5][9]
(1S,2S)-(+)-PseudoephedrineAmino AlcoholOften effective when simple amines fail.
L-Tartaric AcidChiral AcidWhile an acid, it can be used to resolve amphoteric compounds or through co-crystallization techniques.[10]

Table 2: Example of a Solvent Screening Experiment for Resolution

The following is an illustrative example of how to present data from a solvent screening for the resolution of a hypothetical racemic carboxylic acid with (R)-(+)-α-phenylethylamine.

Solvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Solid (%)
Ethanol3585
Isopropanol4292
Acetone2875
Ethyl Acetate4895
Toluene1560
Methanol/Water (9:1)3888

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid

  • Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a chosen solvent at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Stir the mixture at the elevated temperature for a set period (e.g., 30-60 minutes) to ensure complete salt formation.

  • Crystallization:

    • Slowly cool the solution to room temperature over several hours. A controlled cooling rate is often beneficial.[8]

    • For further crystallization, the flask can be placed in a refrigerator or ice bath for a predetermined time.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Analysis:

    • Determine the yield of the diastereomeric salt.

    • Analyze the diastereomeric excess (d.e.) of the crystalline salt, for example, by ¹H NMR spectroscopy.

  • Liberation of the Enantiopure Acid:

    • Suspend the resolved diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

    • Determine the enantiomeric excess (e.e.) of the final product, typically by chiral HPLC.

Visualizations

References

Technical Support Center: Monitoring 6-Fluorochromane-2-carboxylic Acid Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 6-Fluorochromane-2-carboxylic acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of TLC in the synthesis of this compound?

A1: Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of the synthesis of this compound.[1] A common synthetic route involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.[1] TLC allows for the qualitative assessment of the reaction's completion by separating the starting material, product, and any potential byproducts based on their polarity.

Q2: What is a recommended general TLC protocol for this reaction?

Q3: How do I interpret the spots on my TLC plate?

A3: The starting material, 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, is more polar than the product, this compound, due to the presence of the ketone group. Therefore, the starting material will have a lower Retention Factor (Rf) value and will appear as a spot closer to the baseline. The product, being less polar, will travel further up the plate and have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are some common issues encountered during TLC monitoring of this reaction?

A4: Common problems include streaking of spots, overlapping spots, spots remaining at the baseline, or no visible spots. These issues can arise from improper sample preparation, an inappropriate solvent system, or incorrect visualization techniques. The "Troubleshooting Guide" section addresses these specific problems and their solutions.

Data Presentation: Estimated Rf Values

The following table provides estimated Retention Factor (Rf) values for the starting material and product in a common TLC solvent system. These values are illustrative and may vary based on specific experimental conditions.

CompoundStructureSolvent System (Ethyl Acetate:Hexane:Acetic Acid, 40:60:1)Estimated Rf
6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (Starting Material)OOFCOOH0.3 - 0.4
This compound (Product)OFCOOH0.5 - 0.6

Experimental Protocols

Detailed TLC Monitoring Protocol for the Hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Ethyl acetate/Hexane/Glacial Acetic Acid (e.g., 40:60:1 v/v/v)

  • Reaction mixture aliquots

  • Starting material standard (for co-spotting)

  • Product standard (if available)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Heat gun

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark the lanes for the starting material (SM), reaction mixture (R), and a co-spot (C) of the starting material and reaction mixture.

  • Spotting:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane on the baseline.

    • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Spot the diluted reaction mixture onto the "R" lane.

    • For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[3][4][5] Circle the spots with a pencil.

    • If spots are not clearly visible or for confirmation, use a chemical stain. For example, dip the plate in a potassium permanganate solution. Oxidizable compounds will appear as yellow or brown spots on a purple background.[6] Gently warm the plate with a heat gun to accelerate the staining.

Troubleshooting Guide

Problem Possible Cause Solution
Streaking of Spots The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[2][7]
The compound is highly acidic.Add a small amount of acetic acid (e.g., 1%) to the eluting solvent to improve spot shape.[2]
Spots are not moving from the baseline (Rf is too low) The eluting solvent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are running at the solvent front (Rf is too high) The eluting solvent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
No spots are visible under UV light The compounds are not UV-active.Use a chemical stain for visualization, such as potassium permanganate or iodine vapor.[6][8]
The sample is too dilute.Concentrate the sample or spot the same lane multiple times, allowing the solvent to evaporate between applications.
Overlapping or poorly resolved spots The solvent system is not optimal.Experiment with different solvent ratios or different solvent systems entirely.
The spots were too large or too close together.Apply smaller spots and ensure adequate spacing between lanes.
Downward crescent-shaped spots The adsorbent on the TLC plate was disturbed during spotting.Be gentle when spotting and avoid gouging the silica gel.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Reaction, Co-spot) prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv stain_plate Stain Plate (if needed) visualize_uv->stain_plate Spots not visible analyze_results Analyze Results visualize_uv->analyze_results stain_plate->analyze_results Troubleshooting_TLC cluster_streaking Streaking cluster_rf Incorrect Rf cluster_visibility Visibility start TLC Plate Issue? streak Streaking Spot start->streak Yes rf_issue Incorrect Rf start->rf_issue Yes no_spots No Spots Visible start->no_spots Yes streak_sol1 Dilute Sample streak->streak_sol1 streak_sol2 Add Acetic Acid to Eluent streak->streak_sol2 rf_low Rf too low (at baseline) rf_issue->rf_low rf_high Rf too high (at solvent front) rf_issue->rf_high rf_low_sol Increase Eluent Polarity rf_low->rf_low_sol rf_high_sol Decrease Eluent Polarity rf_high->rf_high_sol no_spots_sol1 Use Chemical Stain no_spots->no_spots_sol1 no_spots_sol2 Concentrate Sample no_spots->no_spots_sol2

References

Technical Support Center: Removal of Palladium Catalyst from Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from hydrogenation reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Troubleshooting Guides

This section addresses specific problems you may encounter during the removal of palladium catalysts and provides actionable solutions.

Problem 1: Incomplete Removal of Palladium with Filtration

  • Symptoms:

    • The filtrate remains black, grey, or has a noticeable orange/brown tint.[1]

    • Analysis of the product by methods like ICP-MS reveals high levels of residual palladium.[1]

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Fine Palladium Particles Passing Through the Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1][2] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is 1-2 cm thick and well-packed. Pre-wetting the Celite® pad with the solvent before filtration can enhance its effectiveness.[1][3] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter to capture any remaining fine particles.[1]
Soluble Palladium Species Present 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1][4] 2. Induce Precipitation: Try adding an anti-solvent or a precipitating agent to force the soluble palladium out of the solution before filtration.[1]
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.[1] 2. Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[1][2]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms:

    • Residual palladium levels in the final product remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be more suitable for Pd(0).[1] 2. Match Scavenger to Solvent: Ensure the chosen scavenger is compatible with the reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction conditions and product.[1]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Use a higher loading of the scavenger (e.g., increase from 5 to 10 equivalents relative to palladium). 2. Optimize Time and Temperature: While many scavengers work at room temperature, increasing the temperature or extending the reaction time can improve efficiency. Monitor the progress by analyzing aliquots at different time points.[5]
Poor Mass Transfer 1. Improve Mixing: Ensure vigorous stirring to maintain good contact between the solid-supported scavenger and the solution.[5]
Product-Palladium Complexation 1. Disrupt the Complex: Your product might form a stable complex with palladium. Try adding a competing ligand or changing the solvent to break this complex before adding the scavenger.[5]

Problem 3: Product Loss During Purification

  • Symptoms:

    • Low yield of the final product after the palladium removal step.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Product Adsorption onto Scavenger or Adsorbent 1. Optimize Adsorbent Loading: Use the minimum effective amount of scavenger or activated carbon.[4][5] 2. Wash the Solid Support: After filtration, thoroughly wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[1][4] 3. Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.[5]
Non-specific Binding 1. Screen Different Scavengers: Some scavengers may have a higher affinity for your product. Test different types to find one with high selectivity for palladium.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Using a filter aid like Celite® is a common practice.[3][4]

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers have functional groups like thiols, amines, or phosphines.[1] Activated carbon is also a widely used scavenger.[2][4]

  • Precipitation: Inducing the palladium to precipitate out of the solution, which can then be removed by filtration.[1]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[3][4]

  • Extraction: Using liquid-liquid extraction to partition the palladium species into a separate phase.[3][4]

Q2: How do I choose the best palladium removal method?

A2: The optimal method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a heterogeneous (solid) or homogeneous (dissolved) state. Filtration is suitable for heterogeneous catalysts, while scavenging or other methods are needed for homogeneous ones.[1][4]

  • Nature of Your Product: Consider the solubility and stability of your product in different solvents.[1]

  • Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]

  • Desired Level of Purity: The required final palladium concentration will influence the choice of method, as some are more effective at reaching very low ppm levels.[1]

Q3: What is Celite® and how does it aid in palladium removal?

A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. In the laboratory, it is used as a filter aid. It forms a porous filter cake that traps fine particles, such as finely dispersed palladium catalyst, which might otherwise pass through standard filter paper.[1][3]

Q4: Can I reuse the palladium catalyst after it has been removed?

A4: In some cases, heterogeneous palladium catalysts can be recovered and reused. However, the activity of the catalyst may decrease with each cycle due to poisoning or physical degradation.[6] Regeneration procedures, such as washing or calcination, may be necessary to restore some of the catalytic activity.[7]

Data Presentation: Efficiency of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal techniques from different sources. The effectiveness of each method is highly dependent on the specific reaction conditions.

Method/ReagentInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reaction Type/ConditionsReference
Scavengers
MP-TMT852<5>99.4Pd(Cl)2(PPh3)2 in THF/DMF[8][9]
Si-Thiol & Si-Thiourea2400≤ 16>99.3Suzuki cross-coupling[5][10]
PhosphonicS SPM322100 (from 105 mg Pd(OAc)₂ in 50 mL)<10.5>99.5Pd(OAc)₂ in acetonitrile[5][11]
Activated Carbon
Darco KB-B300<1>99.7Not specified[5][12]
Nuchar AquaGuard & 1,2-ethanedithiol9100<273>97Buchwald-Hartwig coupling[12]
Recrystallization
Antisolvent Crystallization300<1>99.7After activated carbon treatment[12]
Recrystallization200<10>95Not specified[5]
Chromatography
Column Chromatography>1000<100 (average)~90Suzuki-Miyaura reaction[5][13]

Experimental Protocols

Protocol 1: Palladium Removal Using Celite® Filtration

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a 1-2 cm thick layer of Celite® over the filter paper.

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the solvent being used for filtration.[1]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][3]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1][3]

    • The collected filtrate contains the product, free of the heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

  • Reaction Work-up: After the hydrogenation reaction is complete, perform a standard aqueous work-up if necessary to remove water-soluble impurities.

  • Solvent Selection: Ensure the crude product is dissolved in a solvent that is compatible with the chosen scavenger.[4]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically specified by the manufacturer in weight percent or equivalents) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[4][5]

  • Filtration: Filter the mixture through a pad of Celite® or suitable filter paper to remove the solid scavenger.[4]

  • Washing and Concentration: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product. Combine the filtrates and concentrate to obtain the purified product.[4]

Protocol 3: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[4]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing and Concentration: Wash the Celite® pad with fresh solvent to recover any adsorbed product. Concentrate the filtrate to obtain the purified product.[4]

Visualizations

Palladium_Removal_Workflow start Hydrogenation Reaction Mixture check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenging Use Palladium Scavenger (e.g., Thiol, TMT, Activated Carbon) check_pd_form->scavenging No (Soluble Pd) analysis Analyze Filtrate for Residual Palladium (e.g., ICP-MS) filtration->analysis filtration_scav filtration_scav scavenging->filtration_scav Filter to remove scavenger product_ok Product Meets Purity Specs analysis->product_ok Yes troubleshoot Troubleshoot Further (e.g., Chromatography, Recrystallization) analysis->troubleshoot No filtration_scav->analysis

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Logic start High Residual Palladium After Initial Removal Step check_method Was the initial method filtration? start->check_method filtration_path Possible Issues with Filtration check_method->filtration_path Yes scavenging_path Possible Issues with Scavenging check_method->scavenging_path No (Scavenging) fine_particles Fine particles passing through? filtration_path->fine_particles soluble_pd Soluble palladium present? filtration_path->soluble_pd use_finer_filter Use finer filter or double filtration fine_particles->use_finer_filter switch_to_scavenger Switch to scavenging or other methods soluble_pd->switch_to_scavenger wrong_scavenger Incorrect scavenger type? scavenging_path->wrong_scavenger insufficient_amount Insufficient amount or time? scavenging_path->insufficient_amount screen_scavengers Screen different scavengers wrong_scavenger->screen_scavengers optimize_conditions Optimize scavenger loading, time, and temperature insufficient_amount->optimize_conditions

Caption: Troubleshooting logic for palladium removal.

References

Preventing racemization during the synthesis of chiral chromanes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral Chromanes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral chromanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during chiral chromane synthesis?

A1: Racemization in chiral chromane synthesis, particularly for derivatives with a chiral center at the α-position to a carbonyl group, is often due to the formation of a planar enol or enolate intermediate under acidic or basic conditions.[1] The proton at the chiral center can be abstracted, leading to a loss of the defined stereochemistry. Reprotonation can then occur from either face of this planar intermediate, resulting in a racemic mixture.[1]

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: Racemization can occur at several stages of the synthesis process:

  • During the key bond-forming reaction: If reaction conditions such as temperature, base, or solvent are not properly controlled, the enolate intermediate may exist long enough to racemize.[1]

  • During workup: The use of acidic or basic aqueous solutions during the workup phase can catalyze enolization and lead to a decrease in enantiomeric excess.[1]

  • During purification: Standard purification techniques like silica gel chromatography can induce racemization if the silica is acidic or if there are acidic or basic impurities in the elution solvent.[1]

Q3: What general strategies can be employed to prevent racemization?

A3: Several key strategies can help minimize or prevent racemization:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can shield one face of the enolate, directing the reaction to occur with high stereoselectivity.[1]

  • Careful Control of Reaction Conditions:

    • Temperature: Low temperatures (e.g., -78 °C) are critical for minimizing the rate of racemization of the enolate intermediate.[1]

    • Base Selection: Employing strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can lead to rapid and clean enolate formation, reducing the time available for racemization.[1]

  • Neutral Workup and Purification:

    • Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching the reaction.[1]

    • If using silica gel chromatography, neutralize the silica gel with a base like triethylamine in the eluent.[1]

Q4: How does the choice of solvent affect enantioselectivity?

A4: The solvent can significantly influence the enantioselectivity of a reaction by affecting the stability and conformation of the catalyst, substrate, and transition state.[2] Solvent molecules can coordinate with the catalyst or reactants, creating a specific chiral environment that favors one reaction pathway.[2] A change in solvent can, in some cases, even reverse the enantioselectivity of a reaction.[2]

Q5: How can I accurately determine the enantiomeric excess (ee) of my product?

A5: The most common and reliable method for determining enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[3] These techniques utilize a chiral stationary phase to separate the enantiomers, and the ee can be calculated from the ratio of their peak areas.[3] Other methods include NMR spectroscopy with chiral shift reagents and polarimetry.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective synthesis of chromanes.

Problem Potential Cause Suggested Solution Expected Outcome
Low Enantioselectivity Incorrect Reaction Conditions: Temperature, solvent, and reaction time can all impact enantioselectivity.[4]Optimize reaction conditions. Lowering the temperature often improves enantioselectivity.[4] Screen a range of solvents with varying polarities.[2]Improved enantiomeric excess (ee%).
Catalyst Issues: The catalyst may be inappropriate for the substrate, or the loading may be too low.[4]Screen different catalysts. Increase the catalyst loading incrementally.[4]Higher conversion and improved selectivity.
Presence of Impurities: Water or other impurities can interfere with the catalyst.[4]Ensure all reagents and solvents are dry and pure. Perform the reaction under an inert atmosphere.[4]Elimination of catalyst deactivation and improved selectivity.
Racemization During Workup or Purification Acidic or Basic Conditions: Exposure to acidic or basic conditions can cause the product to racemize.[1]Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching.[1] Neutralize silica gel with a suitable base (e.g., triethylamine) before chromatography.[1]Preservation of the product's enantiomeric purity.
Inconsistent Results Upon Scale-Up Solvent Quality and Heat/Mass Transfer: Inconsistent solvent purity and localized temperature gradients in larger vessels can lead to variable enantioselectivity.[2]Ensure consistent solvent purity. Maintain uniform stirring and precise temperature control during scale-up.[2]Reproducible and high enantioselectivity at a larger scale.
Poor Resolution in Chiral HPLC Analysis Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for separating the enantiomers.[5]Screen different chiral columns with various stationary phases.Baseline separation of enantiomers.
Suboptimal Mobile Phase: The mobile phase composition is critical for achieving separation.[5]Optimize the mobile phase by varying the organic modifier, aqueous phase pH, and additives.[5]Improved peak shape and resolution.

Experimental Protocols

Protocol 1: General Procedure for Bifunctional Organocatalyzed Chromane Synthesis

This protocol is a general guideline for an oxa-Michael-Michael cascade reaction.

  • Preparation: To a solution of 2-hydroxynitrostyrene (0.2 mmol) in toluene (1.0 mL) in a dried vial, add the nitroalkene (0.24 mmol).

  • Catalyst Addition: Add the bifunctional organocatalyst (e.g., a thiourea-based catalyst, 0.02 mmol).

  • Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired chiral chroman.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Nickel-Catalyzed Asymmetric Chromane Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Preparation: In a glovebox, add the nickel precatalyst (e.g., Ni(cod)₂, 7.5 mol%) and the chiral ligand (e.g., (R)-AntPhos) to a flame-dried Schlenk tube.

  • Solvent and Substrate Addition: Add the desired anhydrous solvent mixture (e.g., THF/dioxane 1:2), followed by the aryl-chained alkynone substrate (1.0 equiv.).

  • Reducing Agent: Add the reducing agent (e.g., Et₃SiH, 0.3 mmol) dropwise.

  • Reaction: Stir the reaction at -5 °C for 48 hours, monitoring progress by TLC.

  • Workup and Purification: Quench the reaction and purify the product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by HPLC analysis on a chiral stationary phase.[2]

Visual Guides

Troubleshooting_Racemization cluster_synthesis Synthesis Step cluster_analysis Analysis & Troubleshooting start Start Synthesis of Chiral Chromane reaction Asymmetric Reaction start->reaction workup Workup reaction->workup purification Purification workup->purification product Final Chiral Product purification->product analysis Analyze Enantiomeric Excess (ee%) purification->analysis analysis->product ee% Acceptable low_ee Low ee% Detected analysis->low_ee ee% < Desired troubleshoot Troubleshoot Potential Racemization Points low_ee->troubleshoot optimize Optimize Conditions troubleshoot->optimize optimize->reaction Re-run Synthesis

Caption: A workflow for identifying and troubleshooting racemization issues during chiral chromane synthesis.

Decision_Tree_Low_EE start Low Enantiomeric Excess (ee%) Observed q1 Was the reaction run at low temperature (-78 to 0 °C)? start->q1 a1_no Increase cooling. Lower temperatures minimize racemization of intermediates. q1->a1_no No q2 Was a strong, non-nucleophilic base used (e.g., LDA)? q1->q2 Yes end Re-run experiment with optimized conditions a1_no->end a2_no Switch to a base like LDA for rapid and complete enolate formation. q2->a2_no No q3 Was the workup performed under neutral conditions? q2->q3 Yes a2_no->end a3_no Use a buffered quench (e.g., sat. NH4Cl) to avoid acid/base catalysis. q3->a3_no No q4 Was the silica gel for chromatography neutralized? q3->q4 Yes a3_no->end a4_no Pre-treat silica with a base (e.g., triethylamine in eluent). q4->a4_no No q4->end Yes a4_no->end

Caption: A decision tree for troubleshooting common causes of low enantioselectivity in chiral chromane synthesis.

References

Validation & Comparative

Comparative Guide to 6-Fluorochromane-2-carboxylic Acid and its Alternatives in Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-fluorochromane-2-carboxylic acid, a key intermediate in the synthesis of the cardiovascular drug Nebivolol, with its potential alternatives. The performance of these compounds is evaluated based on their binding affinity to the β1-adrenergic receptor, a critical target in the management of hypertension and other cardiovascular diseases. This document includes supporting experimental data, detailed methodologies for relevant assays, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a fluorinated derivative of chromane-2-carboxylic acid. Its significance in pharmaceutical development stems from its role as a crucial building block for Nebivolol, a third-generation β-blocker known for its high selectivity for the β1-adrenergic receptor and its vasodilatory effects mediated by nitric oxide. The fluorine atom at the 6th position of the chromane ring is a key structural feature that influences the compound's physicochemical properties and biological activity.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for commercially available this compound typically includes the following specifications, ensuring its quality and purity for research and development purposes.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥98.0%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Melting Point 124.0 to 128.0 °CMelting Point Apparatus
Solubility Soluble in methanol, ethanol, and DMSOVisual

Performance Comparison with Alternatives

The primary measure of performance for this compound and its analogs in the context of cardiovascular drug discovery is their ability to serve as precursors to potent and selective β1-adrenergic receptor antagonists. The binding affinity (Ki) of the final compounds derived from these intermediates is a key indicator of their potential therapeutic efficacy.

This section compares the β1-adrenergic receptor binding affinity of Nebivolol (derived from this compound) with other relevant β-blockers, including those with structural similarities.

CompoundPrecursor/Core Structureβ1-Adrenergic Receptor Ki (nM)[1][2]β2/β1 Selectivity Ratio[1][2]Notes
d-Nebivolol (S)-6-Fluorochromane-2-carboxylic acid0.950The active enantiomer responsible for β1-blockade.
l-Nebivolol (R)-6-Fluorochromane-2-carboxylic acid157.5-Contributes to the vasodilatory effects.
Bisoprolol PhenoxypropanolamineVaries (e.g., 13.1 - 15.6)6.4 - 15.6A cardioselective β-blocker.
Metoprolol PhenoxypropanolamineVaries (e.g., 4.23)4.23A cardioselective β-blocker.
Carvedilol CarbazoleVaries (e.g., 0.65 - 0.73)0.41 - 0.73A non-selective β-blocker with α1-blocking activity.

Structure-Activity Relationship (SAR) Insights

The structure of chromane-based compounds significantly influences their interaction with the β1-adrenergic receptor.

  • Fluorine Substitution: The presence and position of a fluorine atom on the aromatic ring can impact binding affinity and selectivity. For instance, 6-fluoro substitution, as seen in this compound, is a key feature of the highly selective β1-blocker Nebivolol. Aromatic fluorine substitution in other β-adrenergic ligands has also been shown to modulate selectivity between β-receptor subtypes.[3]

  • Carboxylic Acid Group and its Bioisosteres: The carboxylic acid moiety is a crucial functional group that can be modified to optimize a compound's pharmacokinetic and pharmacodynamic properties. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles or acyl sulfonamides can alter acidity, lipophilicity, and metabolic stability, potentially leading to improved drug candidates.[4][5][6] While direct comparative data for bioisosteres of this compound is limited, this remains a viable strategy for developing novel analogs.

Experimental Protocols

β1-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human β1-adrenergic receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the human β1-adrenergic receptor.

  • Radioligand: [³H]CGP-12177 or [¹²⁵I]Iodocyanopindolol (ICYP).

  • Non-selective Antagonist: Propranolol (for determining non-specific binding).

  • Test Compounds: this compound-derived compounds and alternatives.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Cell Harvester .

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-selective antagonist.

  • Incubation: Add the receptor membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of propranolol) from the total binding (in the absence of any competitor). Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of β1-Adrenergic Receptor Antagonism

The following diagram illustrates the signaling pathway affected by β1-adrenergic receptor antagonists.

G β1-Adrenergic Receptor Antagonism Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Beta1_Receptor β1-Adrenergic Receptor Agonist->Beta1_Receptor Binds & Activates Antagonist 6-Fluorochromane-2- carboxylic acid derived antagonist (e.g., Nebivolol) Antagonist->Beta1_Receptor Binds & Blocks Blocked_Response Blocked Response Antagonist->Blocked_Response G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Mechanism of β1-adrenergic receptor antagonism.

Experimental Workflow for Comparative Analysis

The diagram below outlines the workflow for comparing the performance of this compound and its alternatives.

G Workflow for Comparative Analysis of β1-Adrenergic Receptor Antagonists Start Start: Synthesize 6-Fluorochromane-2- carboxylic acid & Analogs Synthesis Synthesis of Test Compounds Start->Synthesis Purification Purification & Characterization (NMR, MS, Purity) Synthesis->Purification Assay β1-Adrenergic Receptor Binding Assay Purification->Assay Data_Analysis Data Analysis: Determine IC50 & Ki values Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion: Identify Lead Compounds SAR->Conclusion

References

A Comparative Guide to the Efficacy of Resolving Agents for 6-Fluorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different methodologies for the chiral resolution of 6-fluorochroman-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The efficacy of both enzymatic and classical chemical resolving agents is evaluated based on supporting experimental data, with a focus on yield and enantiomeric excess.

Introduction

Optically pure enantiomers of 6-fluorochroman-2-carboxylic acid are crucial building blocks in the pharmaceutical industry. The stereochemistry of these molecules can significantly impact their pharmacological activity and safety profile. Therefore, efficient and scalable methods for resolving the racemic mixture of 6-fluorochroman-2-carboxylic acid are of high importance. This guide compares two primary methods: a modern enzymatic resolution technique and a classical chemical resolution using diastereomeric salt formation.

Data Presentation: Comparison of Resolving Agents

The following table summarizes the quantitative data for the enzymatic and chemical resolution of 6-fluorochroman-2-carboxylic acid.

Resolution MethodResolving AgentSubstrate(S)-Enantiomer Yield(S)-Enantiomer Enantiomeric Excess (ee)(R)-Enantiomer Yield(R)-Enantiomer Enantiomeric Excess (ee)Reference
Enzymatic Resolution Esterase EstS & EstRMethyl 6-fluorochroman-2-carboxylatePart of 93.5% total mole yield>99% (96.9% in batch)Part of 93.5% total mole yield95-96% (99.1% in batch)[1]
Chemical Resolution (R)-(+)-α-methylbenzylamine & (S)-(-)-α-methylbenzylamine6-fluorochroman-2-carboxylic acid35%98.2%36%98.5%[2]

Experimental Protocols

Enzymatic Resolution using Esterases EstS and EstR

This method utilizes two separate esterases for the sequential resolution of the (S) and (R)-enantiomers from the racemic methyl ester of 6-fluorochroman-2-carboxylic acid.[1]

Materials:

  • Racemic methyl 6-fluorochroman-2-carboxylate (MFCC)

  • Immobilized whole cells of E. coli expressing Esterase EstS

  • Immobilized whole cells of E. coli expressing Esterase EstR

  • Toluene

  • Aqueous buffer solution

Protocol:

  • Preparation of the Reaction System: A biphasic system is prepared consisting of an aqueous phase (buffer) and an organic phase (toluene) containing the racemic methyl 6-fluorochroman-2-carboxylate.

  • Resolution of the (S)-enantiomer: Immobilized EstS cells are added to the biphasic system. The esterase selectively hydrolyzes the (S)-methyl 6-fluorochroman-2-carboxylate to (S)-6-fluorochroman-2-carboxylic acid, which is extracted into the aqueous phase. The reaction is monitored until approximately 50% conversion is reached.

  • Separation: The aqueous and organic phases are separated. The aqueous phase containing the (S)-acid is collected. The organic phase, now enriched with the (R)-ester, is retained.

  • Resolution of the (R)-enantiomer: The retained organic phase is washed and combined with a fresh aqueous phase. Immobilized EstR cells are then added. EstR selectively hydrolyzes the remaining (R)-methyl 6-fluorochroman-2-carboxylate to (R)-6-fluorochroman-2-carboxylic acid.

  • Product Isolation: The optically pure (S) and (R)-carboxylic acids are isolated from their respective aqueous phases by acidification followed by extraction.

Chemical Resolution via Diastereomeric Salt Formation

This classical method involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation through fractional crystallization.[2]

Materials:

  • Racemic 6-fluorochroman-2-carboxylic acid

  • (R)-(+)-α-methylbenzylamine (for resolving the (R)-acid)

  • (S)-(-)-α-methylbenzylamine (for resolving the (S)-acid)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Protocol:

  • Salt Formation: Racemic 6-fluorochroman-2-carboxylic acid (10 g, 51 mmol) and (R)-(+)-α-methylbenzylamine (6.18 g, 51 mmol) are dissolved in 150 mL of methanol by heating.

  • Crystallization: The solution is allowed to cool to room temperature, inducing the crystallization of the less soluble diastereomeric salt of (R)-6-fluorochroman-2-carboxylic acid and (R)-(+)-α-methylbenzylamine. The crystals are collected by filtration.

  • Liberation of the (R)-enantiomer: The collected salt is suspended in water and acidified with 2N HCl. The free (R)-6-fluorochroman-2-carboxylic acid is then extracted with ethyl acetate. The organic layer is dried and the solvent is evaporated to yield the final product.

  • Resolution of the (S)-enantiomer: The mother liquor from the first filtration, which is enriched in the (S)-enantiomer, is concentrated. The residue is acidified with 2N HCl and the acid is extracted. This partially resolved acid is then treated with (S)-(-)-α-methylbenzylamine following the same procedure to crystallize the diastereomeric salt of the (S)-acid.

Visualizations

Experimental Workflow: Enzymatic Resolution

G cluster_0 Enzymatic Resolution Workflow racemic_ester Racemic Methyl 6-fluorochroman-2-carboxylate in Toluene estS Add Immobilized EstS racemic_ester->estS hydrolysis_S Selective Hydrolysis of (S)-ester estS->hydrolysis_S separation_1 Phase Separation hydrolysis_S->separation_1 s_acid (S)-Acid in Aqueous Phase separation_1->s_acid r_ester (R)-Ester Enriched in Toluene separation_1->r_ester estR Add Immobilized EstR r_ester->estR hydrolysis_R Selective Hydrolysis of (R)-ester estR->hydrolysis_R separation_2 Phase Separation hydrolysis_R->separation_2 r_acid (R)-Acid in Aqueous Phase separation_2->r_acid

Caption: Workflow for the sequential enzymatic resolution of 6-fluorochroman-2-carboxylic acid.

Logical Relationship: Chemical Resolution

G cluster_1 Chemical Resolution via Diastereomeric Salt Formation racemic_acid Racemic (R/S)-Acid chiral_amine Add (R)-Amine racemic_acid->chiral_amine diastereomers Formation of (R,R) and (S,R) Diastereomeric Salts chiral_amine->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble (R,R) Salt (Crystals) crystallization->less_soluble more_soluble More Soluble (S,R) Salt (in Mother Liquor) crystallization->more_soluble acidification_R Acidification less_soluble->acidification_R acidification_S Acidification & Resolution with (S)-Amine more_soluble->acidification_S r_acid_final Pure (R)-Acid acidification_R->r_acid_final s_acid_final Pure (S)-Acid acidification_S->s_acid_final

Caption: Logical flow of the chemical resolution of 6-fluorochroman-2-carboxylic acid.

Conclusion

Both enzymatic and chemical resolution methods offer effective pathways to obtain enantiomerically pure 6-fluorochroman-2-carboxylic acid. The enzymatic method, a more recent development, presents advantages in terms of high enantiomeric excess and a high total mole yield under mild, environmentally friendly conditions.[1] The classical chemical resolution using α-methylbenzylamine is a well-established method that also provides high enantiomeric purity, though with a lower theoretical maximum yield of 50% for each enantiomer from the initial racemic mixture. The choice of method will depend on factors such as desired purity, yield, scalability, cost, and environmental considerations.

References

A Comparative Analysis of the Biological Activity of 6-Fluorochromane Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 6-fluorochromane derivatives against other prominent heterocyclic compounds. The chromane scaffold is a core component of many bioactive natural and synthetic products, and the introduction of a fluorine atom at the 6-position can significantly modulate its pharmacological properties due to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds.[1][2] This report synthesizes experimental data on the anticancer, antimicrobial, and antioxidant activities of these compounds, offering a valuable resource for drug discovery and development.

Comparative Biological Activity Data

The following sections present quantitative data comparing the biological efficacy of 6-fluorochromane derivatives with other heterocyclic classes, such as fluoroquinolones, benzimidazoles, and thiochromanes.

Anticancer Activity

Chroman derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Their mechanism of action often involves the modulation of critical signaling pathways like PI3K/Akt/mTOR or the inhibition of enzymes such as topoisomerase.[3][4][5] The data below compares the in vitro anticancer activity of various heterocyclic compounds.

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM) of Heterocyclic Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Fluorochromone 6-fluoro-2,7-di-morpholino-3-formylchromoneEhrlich Ascites Carcinoma (EAC)Promising in vitro & in vivo activity[4]
Fluoroquinolone Ciprofloxacin Derivative (Compound 32)MCF-7 (Breast)4.3[6]
Fluoroquinolone Norfloxacin Derivative (Compound 73)MDA-MB-231 (Breast)1.52[6]
Fluoroquinolone Norfloxacin Derivative (Compound 74)DU145 (Prostate)1.56[6]
Benzoxazole Oxazole-containing derivative (Compound XIII)Glioblastoma13.17
Indole 5-fluoroindole hybrid (Compound 20f)HepG2 (Liver)15.8[2]
Indolin-2-one 6-monofluorinated derivative (Compound 16l)HuH7 (Liver)0.09[2]
Quinoline/Pyrazole 8-Quinolinol-Pyrazole hybrid (Compound 5a)Hep-G2 (Liver)2.71[7]
Spirochromane Spirocyclic chromane derivative (Compound B16)22Rv1 (Prostate, resistant)0.096[8]

IC₅₀ (Half maximal inhibitory concentration) and GI₅₀ (Half maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Heterocyclic compounds are a cornerstone of antimicrobial drug discovery.[9] The chromane nucleus and its derivatives have been shown to be effective against a range of bacterial and fungal pathogens.[1][3] The presence of a halogen, such as fluorine, can influence this potency.[3][10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Derivatives

Compound ClassSpecific DerivativeMicrobial StrainActivity (MIC in µg/mL)Reference
Fluorochroman 2-(6-fluorochroman-2-yl)-1H-benzimidazoleSalmonella typhimuriumPromising Activity[10]
Fluoroquinolone 1-ethyl-6-fluoro-quinoline derivative (Compound 7)Staphylococcus aureus4.1[11]
Fluoroquinolone 1-ethyl-6-fluoro-quinoline derivative (Compound 7)Escherichia coli1.0[11]
Thiochromane Spiro pyrrolidine-thiochromanone (Compound 8)Bacillus subtilis32[12]
Thiochromene Pyrazolothiochromene derivative (Compound 12)S. aureus, E. coliStrong (14-24 mm inhibition zone)[12]
Chromeno-chromenone Compound 3lFusarium monitiforme84.6% inhibition at 500 µg/mL[13]
Spirochromane (2S,4R,6′R*)-diastereomerGram-positive/negative strains2[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antioxidant Activity

The ability of a compound to scavenge free radicals is a key indicator of its potential to mitigate oxidative stress-related pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating this activity, where a color change from purple to yellow indicates the scavenging potential.[15]

Table 3: Antioxidant Activity of Chromane and Other Heterocyclic Derivatives

Compound ClassSpecific DerivativeAssayActivity MetricReference
Spirochromane Spirochromane-pyrimidine hybridDPPH Radical ScavengingPotent (IC₅₀ = 12.5 µg/mL)[14]
4-Hydroxycoumarin Derivative 2bDPPH Radical ScavengingHigh Activity[16]
Chromenone Various derivativesSuperoxide radical scavengingHigh Activity[17]

IC₅₀ (Half maximal inhibitory concentration) in the context of a DPPH assay represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Key Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with specific cellular targets and pathways.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[3] Chroman derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to cell cycle arrest and apoptosis.[3]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Chroman Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway by chroman derivatives.
Antimicrobial Mechanism: DNA Gyrase and Topoisomerase Inhibition

Many heterocyclic antimicrobials, particularly fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. Some chromane derivatives may share similar mechanisms of action.[3]

DnaGyrase_Inhibition DNA_Relaxed Relaxed Bacterial DNA DNA_Supercoiled Supercoiled DNA DNA_Relaxed->DNA_Supercoiled Enzyme Action Replication DNA Replication & Cell Division DNA_Supercoiled->Replication DNA_Gyrase DNA Gyrase / Topoisomerase IV Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition Leads to Inhibitor 6-Fluorochromane or Fluoroquinolone Derivative Inhibitor->DNA_Gyrase Inhibits

Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Experimental Protocols

Detailed and standardized methodologies are critical for the reliable evaluation of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18][19]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum prep_compound Prepare Stock Solution of Test Compound serial_dilute Perform 2-fold serial dilutions of compound in broth prep_compound->serial_dilute serial_dilute->add_inoculum controls Include Positive (antibiotic), Negative (no compound), & Sterility (broth only) controls add_inoculum->controls incubate Incubate plate (e.g., 37°C for 16-20h) controls->incubate determine_mic Determine MIC: Lowest concentration with no visible growth incubate->determine_mic

Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Inoculum Preparation: Select several microbial colonies from a fresh agar plate and suspend them in sterile broth. Adjust the suspension's turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution: In a 96-well microtiter plate, add the test compound to the first well to achieve the highest desired concentration. Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.[19]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[19]

  • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).[19]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as assessed visually or with a plate reader.[18][19]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[15]

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect it from light. Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).[20]

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each test sample dilution.[20]

  • Initiate Reaction: Add an equal volume of the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH solution. Mix thoroughly.[20]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[20]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The deep purple color of DPPH fades to yellow in the presence of an antioxidant.[15][21]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value can then be determined by plotting the scavenging percentage against the sample concentrations.[20]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Detailed Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at a specific density (e.g., 10⁴ cells per well) and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.[22]

References

Comparative Guide to HPLC Purity Analysis of Synthesized 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of synthesized 6-Fluorochromane-2-carboxylic acid. This compound is a critical intermediate in the synthesis of various pharmaceuticals, making its purity assessment essential for ensuring the safety and efficacy of the final drug product.[1][2] The following sections detail the experimental protocols and present comparative data to aid researchers in selecting the most suitable analytical method for their specific needs.

Introduction to Purity Analysis

The synthesis of this compound, often achieved through the catalytic hydrogenation of precursors like 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, can result in process-related impurities and degradation products.[1][3] A robust analytical method is crucial to separate, identify, and quantify the main component from potential impurities, such as the starting material or by-products. Reversed-phase HPLC is the most common and versatile technique for this purpose, capable of handling compounds with a wide range of polarities.[4] This guide compares a conventional HPLC method with a modern UPLC method, highlighting the trade-offs between speed, resolution, and sensitivity.[5][6][7][8]

Experimental Protocols

Detailed methodologies for two distinct chromatographic methods are provided below. Method A represents a standard HPLC approach, while Method B utilizes UPLC technology for faster analysis.

Method A: Conventional HPLC
  • Instrumentation: Agilent 1200 Series HPLC system with a Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.[9]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions over 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: 0.5 mg/mL of synthesized this compound dissolved in a 50:50 mixture of Acetonitrile and Water.

Method B: Ultra-Performance Liquid Chromatography (UPLC)
  • Instrumentation: Waters ACQUITY UPLC H-Class System with a Photodiode Array (PDA) Detector.

  • Column: C18 stationary phase, 2.1 x 50 mm, 1.7 µm particle size.[5][6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 30% B to 90% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions over 0.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: 0.5 mg/mL of synthesized this compound dissolved in a 50:50 mixture of Acetonitrile and Water.

Comparative Data and Performance

The performance of each method was evaluated based on key chromatographic parameters. The data below is representative for a synthesized batch containing the main product and a known key impurity (unreacted 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid).

ParameterMethod A (HPLC)Method B (UPLC)Advantage
Retention Time (Main Peak) 8.52 min1.88 minUPLC
Retention Time (Impurity) 7.98 min1.71 minUPLC
Resolution (R_s) 2.83.1UPLC
Tailing Factor (Main Peak) 1.11.0UPLC
Theoretical Plates (Main Peak) 15,00025,000UPLC
Total Run Time 20 min4 minUPLC
Relative Solvent Consumption 100%~20%UPLC

Visualization of Experimental Workflow

The general workflow for the purity analysis of synthesized this compound is depicted below. This process includes sample preparation, chromatographic separation using one of the developed methods, data acquisition, and final analysis to generate a purity report.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_methods Methods cluster_reporting Data Processing & Reporting A Weigh Synthesized Product B Dissolve in Diluent (ACN/H2O) A->B C Vortex & Sonicate B->C D Filter through 0.22 µm Syringe Filter C->D E Inject Sample into Chromatography System D->E M1 Method A (HPLC) E->M1 OR M2 Method B (UPLC) E->M2 F Data Acquisition (UV @ 254 nm) M1->F M2->F G Integrate Peaks & Calculate Area % F->G H Generate Purity Report G->H

Caption: General workflow for HPLC/UPLC purity analysis of this compound.

Discussion

The comparison clearly demonstrates the advantages of UPLC technology for the purity analysis of this compound.

  • Speed and Throughput: Method B (UPLC) offers a five-fold reduction in total run time (4 minutes vs. 20 minutes for HPLC).[5][7] This significant increase in speed allows for higher sample throughput, which is critical in a drug development environment.

  • Efficiency and Resolution: The use of sub-2 µm particles in the UPLC column results in sharper peaks (higher theoretical plates) and improved resolution between the main component and the impurity.[6][8][10] This enhanced separation capability provides greater confidence in the purity assessment, especially for detecting trace-level impurities.

  • Sensitivity and Solvent Consumption: UPLC systems typically provide higher sensitivity due to the narrower peak widths, which is beneficial for the limit of detection (LOD) and limit of quantitation (LOQ) of impurities.[5][8] Furthermore, the lower flow rate and shorter run time lead to a substantial reduction in solvent consumption, making UPLC a more environmentally friendly and cost-effective option.[5][7]

The diagram below illustrates the decision-making logic for selecting the appropriate method based on analytical requirements.

G start Define Analytical Goal q1 High Throughput Required? start->q1 q2 Complex Sample with Trace Impurities? q1->q2 No uplc Select UPLC Method q1->uplc Yes q3 Limited Budget or Legacy Method Transfer? q2->q3 No q2->uplc Yes hplc Select HPLC Method q3->hplc Yes q3->hplc No

Caption: Logic diagram for selecting between HPLC and UPLC methods.

Conclusion

For the purity analysis of synthesized this compound, the UPLC method (Method B) is demonstrably superior in terms of speed, resolution, and efficiency. It is the recommended approach for high-throughput quality control and in-depth impurity profiling. The conventional HPLC method (Method A) remains a viable and robust option, particularly for laboratories that have not yet adopted UPLC technology or when transferring established legacy methods.[5][7] The choice between the two ultimately depends on the specific laboratory requirements, including the need for speed, sensitivity, and available instrumentation.[5]

References

A Comparative Crystallographic Guide to 6-Fluoro-4-oxochroman-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the single-crystal X-ray crystallographic data of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of the aldose reductase inhibitor Fidarestat, with a structurally related bromo-substituted chromene derivative.[1][2] The following sections present a detailed analysis of their crystallographic parameters, experimental protocols for structure determination, and a visual representation of the crystallographic workflow. This comparative analysis is intended to provide researchers with valuable structural insights for the development of related pharmaceutical compounds.

Comparative Crystallographic Data

The structural parameters of 6-Fluoro-4-oxochroman-2-carboxylic acid and a selected analog, 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate, are summarized below. These tables facilitate a direct comparison of their key crystallographic features.

Table 1: Crystal Data and Structure Refinement for 6-Fluoro-4-oxochroman-2-carboxylic acid [1]

ParameterValue
Empirical FormulaC₁₀H₇FO₄
Formula Weight210.16
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.3472 (11)
b (Å)12.748 (3)
c (Å)12.785 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)871.5 (3)
Z4
Temperature (K)113
Wavelength (Å)0.71073
R-factor (%)2.7
Data/Restraints/Params1212 / 0 / 137

Table 2: Crystal Data and Structure Refinement for 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate [3]

ParameterValue
Empirical FormulaC₁₆H₉BrO₅·2(C₃H₇NO)
Formula Weight507.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.489 (2)
b (Å)11.470 (2)
c (Å)18.803 (4)
α (°)90
β (°)92.127 (3)
γ (°)90
Volume (ų)2260.6 (8)
Z4
Temperature (K)294 (2)
Wavelength (Å)0.71073
R-factor (%)3.6
Data/Restraints/Params4203 / 0 / 294

Experimental Protocols

The methodologies for obtaining the crystallographic data are crucial for reproducibility and for understanding the quality of the structural information. Below are the detailed experimental protocols for the synthesis, crystallization, and X-ray data collection for 6-Fluoro-4-oxochroman-2-carboxylic acid.

Synthesis and Crystallization of 6-Fluoro-4-oxochroman-2-carboxylic acid

The synthesis of the title compound can be achieved through the oxidation of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one with lead tetraacetate in anhydrous benzene. The resulting product is then purified and crystallized.

Procedure:

  • A solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene is prepared at room temperature.

  • Lead tetraacetate (22.2 g, 0.05 mol) is added to the stirred solution.

  • After 10 minutes, the solution is filtered, and the precipitate is washed with water.

  • The filtrate is acidified to pH 1 with 6 N aqueous hydrochloric acid and extracted with ethyl acetate.

  • The combined organic extracts are dried over MgSO₄ and concentrated under reduced pressure.

  • The residue is mixed with a solution of ethanol and water to induce crystallization, yielding 8.7 g (83%) of 6-Fluoro-4-oxochroman-2-carboxylic acid.

  • Colorless crystals suitable for X-ray analysis are obtained by slow evaporation of an ethanol solution at room temperature.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for 6-Fluoro-4-oxochroman-2-carboxylic acid was collected on a Rigaku Saturn CCD area-detector diffractometer.

Data Collection:

  • Radiation: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 113 K

  • Detector: Rigaku Saturn CCD

  • Scan mode: ω scans

  • Absorption Correction: Multi-scan (ABSCOR)

Structure Solution and Refinement:

  • The structure was solved by direct methods using SHELXS97.

  • The structure was refined on F² by full-matrix least-squares using SHELXL97.

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the molecular structure of the target compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Acquisition Data Acquisition XRay_Diffraction->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

molecular_comparison cluster_target 6-Fluoro-4-oxochroman-2-carboxylic acid cluster_alternative 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid Target_Structure Orthorhombic Crystal System Space Group: P212121 Dihydropyranone ring in envelope conformation Comparison Comparison Target_Structure->Comparison Structural Differences Alternative_Structure Monoclinic Crystal System Space Group: P21/c Chromene ring system is essentially planar Alternative_Structure->Comparison Structural Differences

Caption: Key structural differences between the two compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Fluorochromane-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Fluorochromane-2-carboxylic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step process for the safe disposal of this compound, grounded in established safety protocols and regulatory awareness.

Hazard Profile and Safety Summary

This compound (CAS No. 99199-60-7) is a compound that requires careful handling due to its potential health hazards. Understanding its profile is the first step in safe management.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

This data is based on available Safety Data Sheet (SDS) information.

Essential Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is critical to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses. It is also recommended to have an eye bath readily accessible.[1]

  • Respiratory Protection: In case of emergency or insufficient ventilation, a self-contained breathing apparatus must be available.[1] For routine handling in a well-ventilated area or fume hood, a respiratory protective device with a particle filter is advised.[1]

  • Skin Protection: Wear protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that adheres to local, state, and federal environmental regulations.[1] The following protocol outlines the general steps for safe disposal.

1. Waste Collection and Segregation:

  • Collect waste this compound, whether in solid form or in solution, in a designated and compatible waste container.

  • The container must be clearly labeled with the chemical name and associated hazards.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.

2. Handling and Transfer:

  • All handling of the waste material should be performed in a well-ventilated area, preferably within a fume hood, to avoid the formation and spread of dust or vapors.[1]

  • Avoid direct contact with the substance.[1]

3. Spill Management:

  • In the event of a spill, do not create dust.[1]

  • Mark out the contaminated area to prevent unauthorized access.[1]

  • If outside, ensure bystanders are upwind.[1]

  • Transfer the spilled material to a closable, labeled salvage container for disposal using an appropriate method.[1]

4. Final Disposal:

  • The labeled, sealed waste container should be handed over to the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never discharge this compound into drains or rivers.[1]

5. Packaging Disposal:

  • Dispose of the original packaging as special waste in compliance with local and national regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment cluster_spill Spill Response cluster_end Completion start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Identify Waste Form (Solid, Liquid, Contaminated Material) ppe->assess_form container Select Compatible, Labeled Hazardous Waste Container assess_form->container transfer Transfer Waste to Container in a Fume Hood container->transfer spill_check Spill Occurred? transfer->spill_check contain_spill Contain Spill & Clean Up (Follow SDS Protocol) spill_check->contain_spill Yes seal_container Securely Seal Container spill_check->seal_container No package_spill Package Spill Debris in Labeled Salvage Container contain_spill->package_spill handover Arrange for Pickup by Certified Waste Disposal Service package_spill->handover end Disposal Complete handover->end seal_container->handover

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Fluorochromane-2-carboxylic acid (CAS No. 99199-60-7) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other chromane derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Based on the hazard information for structurally similar compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure the safety of laboratory personnel. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][3]Protects against splashes, and dust.[3][4] Polycarbonate lenses are recommended for their impact resistance.[4]
Skin Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., nitrile rubber).[3][4] Fully enclosed shoes made of a chemical-resistant material.[1]A lab coat should be fully buttoned.[1] Gloves should be inspected before use and changed immediately upon contamination.[1][3]
Respiratory Protection All handling of the solid compound should occur in a certified chemical fume hood to prevent the formation and inhalation of dust.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1]A dust respirator may be necessary for handling solids that could generate dust.[3]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

    • Keep an emergency eye wash station and safety shower readily accessible.

  • Handling the Compound:

    • Solid Form: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[1]

    • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[1][3]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Compound: Unwanted this compound should be treated as hazardous waste.

  • Waste Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not empty into drains.[3][5]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling prep_hood->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_weigh->handle_dissolve cleanup_decon Decontaminate Area handle_dissolve->cleanup_decon Proceed to Cleanup handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash cleanup_doff->cleanup_wash

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorochromane-2-carboxylic acid
Reactant of Route 2
6-Fluorochromane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.